molecular formula C6H4BrClO B068879 5-Bromo-2-chlorophenol CAS No. 183802-98-4

5-Bromo-2-chlorophenol

Cat. No.: B068879
CAS No.: 183802-98-4
M. Wt: 207.45 g/mol
InChI Key: UEVFFMZHGNYDKM-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorophenol is a versatile di-substituted phenol derivative that serves as a critical synthetic intermediate and building block in advanced chemical research. Its primary research value lies in its application in pharmaceutical development and material science, where it is employed in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs), ligands for catalysis, and monomers for specialized polymers. The distinct electronic and steric properties imparted by the bromo and chloro substituents at the 2 and 5 positions of the phenol ring make it a valuable substrate for selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, and for nucleophilic aromatic substitution. This allows researchers to construct biaryl ethers, advanced pharmaceutical intermediates, and functionalized materials with tailored properties. Furthermore, the phenolic hydroxyl group provides a handle for further derivatization into esters, ethers, or carbamates, expanding its utility in creating diverse chemical libraries for screening and development. This compound is intended solely for laboratory research purposes to facilitate innovation in synthetic methodology and drug discovery pipelines.

Properties

IUPAC Name

5-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFFMZHGNYDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356200
Record name 5-bromo-2-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183802-98-4
Record name 5-Bromo-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183802-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorophenol (CAS: 183802-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chlorophenol (CAS: 183802-98-4), a halogenated aromatic compound with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document consolidates available data on its physicochemical properties, synthesis, and safety. While specific biological activity and toxicological data for this compound are limited, this guide infers potential characteristics based on the broader classes of bromophenols and chlorophenols. Detailed experimental protocols for its synthesis and proposed analytical methodologies are presented to support further research and development.

Introduction

This compound is a substituted phenolic compound characterized by the presence of both bromine and chlorine atoms on the benzene (B151609) ring. This unique halogenation pattern imparts specific reactivity, making it a valuable building block in organic synthesis.[1] While its primary utility lies in its role as a synthetic intermediate, the biological and toxicological profiles of halogenated phenols are of significant interest to researchers in toxicology and drug discovery. Bromophenols, as a class, are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][3][4][5] Conversely, chlorophenols are recognized as environmental contaminants with potential for toxicity, including genotoxicity and carcinogenicity.[6][7][8] This guide aims to provide a detailed technical resource for researchers working with or investigating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 183802-98-4[9]
Molecular Formula C₆H₄BrClO[9][10][11]
Molecular Weight 207.45 g/mol [9][11]
Appearance White to off-white crystalline powder[12]
Melting Point 54.0-60.0°C[13]
Boiling Point 234.9 ± 20.0 °C at 760 mmHg[6]
Density 1.8 ± 0.1 g/cm³[6]
LogP 3.13[6]
Solubility Sparingly soluble in water[12]

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound involves the demethylation of 5-bromo-2-chloroanisole (B101544).

Synthesis of this compound from 5-bromo-2-chloroanisole

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 5-bromo-2-chloroanisole 5-bromo-2-chloroanisole This compound This compound 5-bromo-2-chloroanisole->this compound Demethylation BBr3 Boron tribromide (BBr3) BBr3->this compound DCM Dichloromethane (DCM) DCM->this compound

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is adapted from established literature procedures.

Materials:

  • 5-bromo-2-chloroanisole

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2-chloroanisole in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add boron tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.

  • Upon reaction completion, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.

  • Wash the aqueous mixture twice with tert-butyl methyl ether.

  • Separate the aqueous phase and acidify it to a suitable pH with 2N HCl.

  • Extract the acidified aqueous phase twice with tert-butyl methyl ether.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield this compound as colorless crystals.

Characterization: The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Biological and Toxicological Profile

There is a notable lack of specific studies on the biological activity, pharmacology, and toxicology of this compound. However, insights can be drawn from related compounds.

Potential Biological Activities of Bromophenols

Bromophenols, often isolated from marine sources, have been reported to possess a variety of biological activities, including:

  • Antioxidant activity [2]

  • Antimicrobial activity [3]

  • Anticancer activity [2][3]

  • Antidiabetic effects [4]

It is plausible that this compound could exhibit some of these properties, although this requires experimental validation. A study investigating the substrate scope of the bacterial cytochrome P450 enzyme Bmp7 found that this compound was not tolerated by the enzyme, indicating a lack of interaction.[14]

Potential Toxicology of Chlorophenols

Chlorinated phenols are a class of compounds with well-documented toxicity. They are considered environmental pollutants and can pose health risks.[6][7] Potential toxic effects include:

  • Genotoxicity [6][15]

  • Mutagenicity [6][15]

  • Carcinogenicity [6][15]

  • Hepatotoxicity [16]

  • Neurotoxicity [16]

Given its structure, this compound should be handled with appropriate safety precautions, assuming a toxicological profile similar to other chlorinated phenols.

Safety and Handling

Based on available safety data, this compound is classified as harmful and an irritant.[9]

GHS Hazard Classifications: [9]

  • Harmful if swallowed (Acute toxicity, oral)

  • Harmful in contact with skin (Acute toxicity, dermal)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Analytical Methods

While specific validated analytical methods for this compound are not widely published, standard techniques for the analysis of halogenated phenols can be readily adapted.

Proposed Analytical Workflow

G cluster_workflow Analytical Workflow cluster_techniques Techniques SamplePrep Sample Preparation (e.g., LLE, SPE) Separation Chromatographic Separation SamplePrep->Separation Detection Detection Separation->Detection GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Separation->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Separation->HPLC Quantification Quantification Detection->Quantification

Caption: Proposed Analytical Workflow for this compound.

6.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol Outline:

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix. Derivatization may be necessary to improve volatility and chromatographic performance.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium.

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient program to ensure good separation.

  • MS Conditions:

    • Ionization: Electron ionization (EI).

    • Detector: Quadrupole or ion trap mass analyzer.

    • Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

6.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds.

Experimental Protocol Outline:

  • Sample Preparation: Similar to GC-MS, LLE or SPE can be employed.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]

    • Detector: A UV-Vis or photodiode array (PDA) detector set at the wavelength of maximum absorbance for this compound.

    • Flow Rate: Typically 0.5-1.5 mL/min.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties and established synthesis routes. While there is a significant gap in the literature regarding its specific biological and toxicological profile, the known activities and hazards of related brominated and chlorinated phenols provide a basis for informed handling and potential areas of investigation. This technical guide serves as a foundational resource for researchers, providing essential data and detailed protocols to facilitate further study and application of this compound. Future research should focus on elucidating the specific biological effects and toxicological endpoints of this compound to fully characterize its potential impact.

References

An In-Depth Technical Guide to 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Bromo-2-chlorophenol, a halogenated phenol (B47542) derivative. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring both bromine and chlorine substituents on the phenol ring, offers distinct reactivity for advanced chemical synthesis.[2]

Core Properties and Data

This compound is a white to off-white or light yellow crystalline powder.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₄BrClO[1][3][4][5]
Molecular Weight 207.45 g/mol [1][3]
Monoisotopic Mass 205.91341 Da[1][3]
CAS Number 183802-98-4[1][3][6]
Appearance White to off-white/light yellow crystalline powder[1]
Topological Polar Surface Area 20.2 Ų[1][3]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 5-bromo-2-chloroanisole (B101544) has been documented.[6] The procedure involves the demethylation of the anisole (B1667542) precursor using boron tribromide.

Synthesis of this compound from 5-bromo-2-chloroanisole[6]

  • Materials and Reagents:

  • Procedure:

    • A solution of 5-bromo-2-chloroanisole in dichloromethane is prepared in a suitable reaction vessel.

    • The solution is cooled to a temperature of 0-5 °C under stirring conditions.

    • Boron tribromide (BBr₃) is added dropwise to the cooled solution.

    • The reaction mixture is stirred continuously at room temperature for 4 hours.

    • Upon completion, the mixture is carefully poured into a pre-cooled mixture of 2N NaOH and ice.

    • The resulting mixture is washed twice with tert-butyl methyl ether (TBME).

    • The aqueous phase is separated and acidified to the appropriate pH with 2N HCl.

    • The acidified aqueous phase is then extracted twice with TBME.

    • All organic phases are combined and dried over anhydrous Na₂SO₄.

    • The solvent is evaporated under reduced pressure to yield the final product, this compound, as colorless crystals (16.35 g, 95% yield).

  • Product Confirmation:

    • The identity and purity of the synthesized product were confirmed using ¹H-NMR and mass spectrometry.[6]

    • ¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 6.97 (dd, 1H), 7.09 (d, 1H), 7.26 (d, 1H), 10.65 (bs, 1H, OH).[6]

    • Mass Spectrometry (ES+ m/z): 208 (M+).[6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start 5-bromo-2-chloroanisole in CH2Cl2 Cooling Cool to 0-5 °C Start->Cooling Step 1 Addition Add BBr3 Dropwise Cooling->Addition Step 2 Stirring Stir at RT for 4h Addition->Stirring Step 3 Quench Quench in NaOH/ice Stirring->Quench Step 4 Wash1 Wash with TBME Quench->Wash1 Step 5 Acidify Acidify Aqueous Phase with HCl Wash1->Acidify Step 6 Extract Extract with TBME Acidify->Extract Step 7 Dry Dry organic phases (Na2SO4) Extract->Dry Step 8 Evaporate Evaporate Solvent Dry->Evaporate Step 9 Product Final Product: This compound Evaporate->Product Step 10

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-chlorophenol, a halogenated aromatic compound with significant applications in synthetic chemistry. It serves as a crucial intermediate for the development of novel pharmaceutical and agrochemical agents. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol with corresponding characterization data, and its potential role in drug discovery.

Chemical Identity and Properties

The formal IUPAC name for this compound is this compound.[1][2] It is a disubstituted phenol (B47542) featuring both a bromine and a chlorine atom on the benzene (B151609) ring.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound[1]
CAS Number 183802-98-4[1][3][4]
Molecular Formula C₆H₄BrClO[1][4][5]
Molecular Weight 207.45 g/mol [1][4][5]
Canonical SMILES C1=CC(=C(C=C1Br)O)Cl[1]
InChI Key UEVFFMZHGNYDKM-UHFFFAOYSA-N[1][5]
Synonyms 2-Chloro-5-bromophenol, 3-Bromo-6-chlorophenol[1]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless crystals / Light yellow powder[3][6]
Melting Point 46-47 °C / 55-58 °C[4][7]
Boiling Point 234.9 ± 20.0 °C at 760 mmHg[3][4]
Density 1.8 ± 0.1 g/cm³[4]
Flash Point 95.9 ± 21.8 °C[4]
LogP 3.13[4]

Synthesis and Experimental Protocol

This compound can be synthesized with high yield via the demethylation of 5-bromo-2-chloroanisole (B101544) using boron tribromide (BBr₃) as the demethylating agent.[3][8][9] This method is highly efficient and regioselective, cleaving the methyl-ether bond without affecting the halogen substituents on the aromatic ring.[9]

Objective: To synthesize this compound from 5-bromo-2-chloroanisole.

Materials:

  • 5-bromo-2-chloroanisole (18.26 g, 82.4 mmol)

  • Boron tribromide (BBr₃) (8.2 mL, 84.9 mmol)

  • Dichloromethane (B109758) (DCM) (45 mL)

  • 2N Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • A solution of 5-bromo-2-chloroanisole (18.26 g, 82.4 mmol) in dichloromethane (45 mL) is prepared in a round-bottom flask.

  • The flask is cooled to 0-5 °C using an ice bath.

  • Boron tribromide (8.2 mL, 84.9 mmol) is added dropwise to the solution under stirring.[3][8]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred continuously for 4 hours.[3][8]

  • Upon completion, the reaction mixture is carefully poured into a pre-cooled mixture of 2N NaOH and ice.

  • The resulting mixture is washed twice with tert-butyl methyl ether (TBME).[3][8]

  • The aqueous phase is separated and acidified to a suitable pH using 2N HCl.

  • The acidified aqueous phase is then extracted twice with TBME.[3][8]

  • All organic phases are combined and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure to yield the final product, this compound, as colorless crystals.[3][8]

Yield: 16.35 g (95%).[3]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 5-bromo-2-chloroanisole in Dichloromethane cool Cool solution to 0-5 °C start->cool add_bbr3 Add BBr₃ dropwise cool->add_bbr3 stir Stir at room temperature for 4 hours add_bbr3->stir quench Pour into cold 2N NaOH/ice stir->quench wash1 Wash with TBME (x2) quench->wash1 acidify Acidify aqueous phase with 2N HCl wash1->acidify extract Extract with TBME (x2) acidify->extract combine Combine organic phases extract->combine dry Dry with Na₂SO₄ combine->dry evaporate Evaporate solvent dry->evaporate product This compound (Colorless crystals) evaporate->product DrugDevLogic A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Library of Bromophenol Derivatives B->C D Biological Screening Assays C->D E Identification of Lead Compounds (e.g., Antimicrobial, Anticancer) D->E F Drug Development Pipeline E->F

References

5-Bromo-2-chlorophenol structural information and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, physicochemical properties, and detailed experimental protocols for the analysis of 5-Bromo-2-chlorophenol.

Structural and Physicochemical Data

This compound is a halogenated aromatic compound with the molecular formula C₆H₄BrClO.[1][2][3] It is also known by its IUPAC name, this compound.[1] This compound is a solid at room temperature, appearing as a light yellow to white crystalline powder.[3]

The structural and identifying information for this compound is summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[1]
SMILES String C1=CC(=C(C=C1Br)O)Cl[1][4]
Molecular Formula C₆H₄BrClO[1][2][3]
Molecular Weight 207.45 g/mol [1][2]
CAS Number 183802-98-4[1][3][5]
InChI InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[1][2][4]
InChIKey UEVFFMZHGNYDKM-UHFFFAOYSA-N[1][2][4]

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Melting Point 55-58 °C[6]
Boiling Point 234 °C[6]
Appearance Light yellow to white crystalline powder[3]
pKa (Predicted) 7.53 ± 0.10[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of 5-bromo-2-chloroanisole (B101544) using boron tribromide.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.

  • Upon completion of the reaction, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.

  • Extract the aqueous mixture twice with tert-butyl methyl ether.

  • Acidify the aqueous phase to a suitable pH with 2N HCl.

  • Extract the acidified aqueous phase again with tert-butyl methyl ether twice.

  • Combine all the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound as colorless crystals.

Purity Determination by Gas Chromatography (GC)

The purity of this compound can be determined using gas chromatography with a flame ionization detector (FID). Due to the polar nature of phenols, derivatization may be employed to improve peak shape and resolution, though direct analysis is also possible.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for phenol (B47542) analysis (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column)

Direct Analysis Method:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

Acetylation Derivatization for Improved Analysis:

  • Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent.

  • Add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, the sample is ready for injection. The GC conditions would be similar to the direct analysis method, but the retention time will shift due to the formation of the acetate (B1210297) ester.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃ or DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Expected Chemical Shifts (Predicted): The aromatic protons are expected to appear in the range of 6.8-7.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[6][7]

Expected Absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[8]

  • Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.[8]

  • Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.[8]

  • C-O stretch: A peak in the 1200-1300 cm⁻¹ region.

  • C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

  • C-Br stretch: Typically in the 500-600 cm⁻¹ region.

Visualization of Structural Information

The following diagram illustrates the key structural identifiers of this compound.

G Structural Information for this compound cluster_identifiers Identifiers cluster_formula Formula & Weight cluster_strings String Representations This compound This compound IUPAC_Name IUPAC Name: this compound This compound->IUPAC_Name CAS_Number CAS: 183802-98-4 This compound->CAS_Number Molecular_Formula Formula: C₆H₄BrClO This compound->Molecular_Formula Molecular_Weight MW: 207.45 g/mol This compound->Molecular_Weight SMILES SMILES: C1=CC(=C(C=C1Br)O)Cl This compound->SMILES InChIKey InChIKey: UEVFFMZHGNYDKM-UHFFFAOYSA-N This compound->InChIKey

Caption: Key structural identifiers for this compound.

References

Spectral Data Analysis of 5-Bromo-2-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-chlorophenol, a key intermediate in various chemical syntheses. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented is intended to support research and development activities by providing a centralized resource for the spectral characterization of this compound.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: General Information for this compound

PropertyValue
Molecular Formula C₆H₄BrClO
Molecular Weight 207.45 g/mol
Monoisotopic Mass 205.91341 Da[1]

Table 2: ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.65bs1H-OH
7.26d1HAr-H
7.09d1HAr-H
6.97dd1HAr-H

Data sourced from ChemicalBook.[2]

Table 3: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
20870[M]⁺
21015[M+2]⁺
20650[M-2]⁺
17920[M-CHO]⁺
17715[M-CHO-2]⁺
63100C₅H₃⁺

Data sourced from ChemicalBook.[2]

Table 4: Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)Interpretation
Broad band centered around 3400-3500 O-H stretch (phenolic)
~3100-3000 C-H stretch (aromatic)
~1580, 1470, 1400 C=C stretch (aromatic ring)
~1250 C-O stretch (phenol)
~800-900 C-H bend (out-of-plane aromatic)
Below 800 C-Cl and C-Br stretches

Interpretation based on typical IR absorption frequencies. The ATR-IR spectrum is available from sources such as SpectraBase.[3]

Note on ¹³C NMR Data: Despite extensive searches of publicly available spectral databases, experimental ¹³C NMR data for this compound could not be located.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

  • Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and Fourier transformed to produce the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

  • Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

Spectral_Data_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution NMR Solid_Sample Solid Sample (IR) Sample->Solid_Sample IR Dilution Dilution in Volatile Solvent (MS) Sample->Dilution MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Solid_Sample->IR_Spec MS_Spec Mass Spectrometer Dilution->MS_Spec NMR_Data ¹H NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectral data acquisition and analysis.

References

Solubility and melting point of 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Melting Point of 5-Bromo-2-chlorophenol

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the solubility and melting point, of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data, experimental protocols for determination of these properties, and logical workflows.

This compound is a halogenated phenol (B47542) derivative with applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It is also noted for its antimicrobial properties, leading to its use as a disinfectant and preservative.[1] The compound typically appears as a white to off-white or light yellow crystalline powder.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 183802-98-4[1][2][3]
Molecular Formula C₆H₄BrClO[1][3][4]
Molecular Weight 207.45 g/mol [1][3]
Melting Point 54-60 °C[2]
56-58 °C[4]
57 °C[5]
Appearance White to off-white crystalline powder[1]
Light yellow powder[1]
White to cream to yellow to pale orange to pale brown crystals or powder[2]
Solubility in Water Sparingly soluble[1]

Experimental Protocols

Accurate determination of melting point and solubility is crucial for compound identification, purity assessment, and formulation development. The following sections detail standard experimental methodologies.

Melting Point Determination Protocol (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range.[6][7] The capillary method is a widely used technique for this determination.[8]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (must be completely dry)

  • Spatula

  • Mortar and pestle (optional, for powdering)

  • Long glass tube for packing

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[9]

    • If the sample consists of large crystals, gently crush it into a fine powder using a spatula or a mortar and pestle.

    • Load the capillary tube by pressing the open end into the powdered sample.[6]

  • Packing the Sample:

    • Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[9]

    • To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop several times.[6][9]

    • The packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[9]

  • Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[9]

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (based on literature values, ~54-60°C).

    • Once this temperature is reached, adjust the heating rate to a slow increase of 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6][7]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

    • The recorded data should be presented as a range (e.g., 56°C - 58°C).

Aqueous Solubility Determination Protocol (Qualitative)

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, understanding aqueous solubility is fundamental.

Objective: To qualitatively assess the solubility of this compound in water.

Apparatus and Materials:

  • Small test tubes

  • This compound sample

  • Distilled or deionized water

  • Spatula or weighing scale

  • Vortex mixer or shaker

Procedure:

  • Sample Preparation:

    • Place a small, pre-weighed amount of this compound (e.g., 10-25 mg) into a clean, dry test tube.[10]

  • Solvent Addition:

    • Add a defined volume of water (e.g., 1 mL) to the test tube in small portions.[10]

  • Mixing:

    • After each addition of water, cap the test tube and shake it vigorously for at least 60 seconds to facilitate dissolution.[10][11] A vortex mixer can be used for more consistent agitation.

  • Observation:

    • Visually inspect the solution against a contrasting background.

    • If the solid completely disappears, forming a clear, homogenous solution, the compound is considered soluble under these conditions.

    • If solid particles remain suspended or settled at the bottom, the compound is classified as sparingly soluble or insoluble.[1]

  • Classification:

    • The solubility can be roughly classified based on the amount of solvent required. Since this compound is known to be sparingly soluble, it is not expected to dissolve completely in small volumes of water.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and key theoretical concepts.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary Tube (2-3 mm height) prep2->prep3 measure1 Insert Tube into Apparatus prep3->measure1 measure2 Rapid Heat to ~15°C below MP measure1->measure2 measure3 Slow Heat (1-2°C / min) measure2->measure3 record1 Observe & Record T1 (First liquid drop) measure3->record1 record2 Observe & Record T2 (All solid melts) record1->record2 record3 Report as Range (T1 - T2) record2->record3

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow start Add ~25mg of Solid to Test Tube add_solvent Add 1 mL of Water in Portions start->add_solvent mix Vigorously Shake for >60 seconds add_solvent->mix observe Visually Inspect for Undissolved Solid mix->observe soluble Result: SOLUBLE observe->soluble No insoluble Result: SPARINGLY SOLUBLE / INSOLUBLE observe->insoluble Yes

Caption: Workflow for Qualitative Solubility Assessment.

PurityMeltingPoint cluster_pure Characteristics cluster_impure Characteristics pure Pure Compound sharp_mp Sharp Melting Range (e.g., 1-2°C) pure->sharp_mp high_mp Higher Melting Point pure->high_mp impure Impure Compound broad_mp Broad Melting Range (>2°C) impure->broad_mp depressed_mp Depressed (Lower) Melting Point impure->depressed_mp

Caption: Relationship between Compound Purity and Melting Point.

References

5-Bromo-2-chlorophenol safety, hazards, and GHS classification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Hazards, and GHS Classification of 5-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and regulatory classification of this compound (CAS No: 183802-98-4). The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development context.

Executive Summary

This compound is a halogenated phenol (B47542) used as a building block in the synthesis of pharmaceuticals and agrochemicals. While a valuable reagent, it presents several health hazards that necessitate careful handling and adherence to safety protocols. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and may cause respiratory irritation. This guide summarizes the key safety data, outlines the GHS classification, provides guidance on safe handling and emergency procedures, and presents the methodologies for the types of toxicological studies used to determine these hazards.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄BrClO
Molecular Weight 207.45 g/mol
CAS Number 183802-98-4
Appearance White to cream or pale yellow solid (crystals or powder)
Melting Point 46-47 °C / 54.0-60.0°C
Boiling Point 234.9 ± 20.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
Flash Point 95.9 ± 21.8 °C
Solubility Sparingly soluble in water

GHS Hazard Classification and Labeling

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table details its classification, which is critical for hazard communication and workplace safety.

GHS ElementClassification/StatementSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Classes Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area

The Synthesis of 5-Bromo-2-chlorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining 5-Bromo-2-chlorophenol, a valuable halogenated intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details established synthetic routes, provides comparative quantitative data, and outlines detailed experimental protocols for key transformations.

Introduction

This compound is a substituted aromatic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups on a benzene (B151609) ring.[1][2] Its structural features make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its substituents allows for regioselective modifications, making it a sought-after precursor in multi-step synthetic pathways. This guide explores the primary methods for its preparation, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Routes Overview

The synthesis of this compound is predominantly achieved through two main pathways: the demethylation of a readily available precursor and a multi-step sequence involving a Sandmeyer reaction. Direct bromination of 2-chlorophenol (B165306) is generally not a preferred method due to challenges in controlling regioselectivity.

Synthesis_Overview 5-Bromo-2-chloroanisole (B101544) 5-Bromo-2-chloroanisole This compound This compound 5-Bromo-2-chloroanisole->this compound Demethylation (BBr3) 2-Chloro-5-bromoaniline 2-Chloro-5-bromoaniline Diazonium Salt Diazonium Salt 2-Chloro-5-bromoaniline->Diazonium Salt Diazotization (NaNO2, H+) Diazonium Salt->this compound Hydrolysis (H2O, heat) 2-Chlorophenol 2-Chlorophenol 2-Chlorophenol->this compound Direct Bromination (Challenging)

Caption: Overview of synthetic pathways to this compound.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield and purity, and scalability. The following table summarizes the quantitative data for the most common synthetic methods.

Synthetic MethodStarting MaterialKey ReagentsSolventReaction TimeYield (%)PurityReference(s)
Demethylation 5-Bromo-2-chloroanisoleBoron tribromide (BBr₃)Dichloromethane (B109758)4 - 20.7 hours95 - 98%High[3][4]
Sandmeyer Reaction 2-Chloro-5-bromoanilineNaNO₂, H₂SO₄, H₂OWater, Organic SolventVariableModerate to HighGood[5]

Note: The yield for the Sandmeyer reaction is generally moderate to high but can be influenced by the specific reaction conditions and the stability of the intermediate diazonium salt.

Experimental Protocols

Demethylation of 5-Bromo-2-chloroanisole

This is the most widely reported and high-yielding method for the synthesis of this compound. The reaction involves the cleavage of the methyl ether of 5-bromo-2-chloroanisole using a strong Lewis acid, typically boron tribromide.

Demethylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 5-Bromo-2-chloroanisole in Dichloromethane cool Cool to 0-5 °C start->cool add_bbr3 Slowly add Boron Tribromide (BBr3) cool->add_bbr3 react Stir at Room Temperature (4-18 hours) add_bbr3->react quench Pour into cold NaOH/ice mixture react->quench wash_org Wash aqueous phase with tert-butyl methyl ether quench->wash_org acidify Acidify aqueous phase with HCl wash_org->acidify extract Extract with tert-butyl methyl ether acidify->extract dry Dry combined organic phases (e.g., Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate product This compound (Colorless crystals) evaporate->product

Caption: Experimental workflow for the demethylation of 5-bromo-2-chloroanisole.

Detailed Protocol:

A solution of 5-bromo-2-chloroanisole (e.g., 18.26 g, 82.4 mmol) in dichloromethane (45 mL) is cooled to 0-5 °C under a nitrogen atmosphere.[3] Boron tribromide (e.g., 8.2 mL, 84.9 mmol) is added dropwise to the stirred solution, maintaining the low temperature.[3] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 4 to 18 hours.[3][4]

Upon completion, the reaction is carefully quenched by pouring it into a pre-cooled mixture of 2N NaOH and ice. The aqueous layer is washed with tert-butyl methyl ether. The aqueous phase is then acidified to a suitable pH with 2N HCl and extracted with tert-butyl methyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as colorless crystals.[3]

Spectroscopic Data for Product Confirmation:

  • ¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 10.65 (s, 1H, OH), 7.26 (d, 1H), 7.09 (d, 1H), 6.97 (dd, 1H).[3]

  • Mass Spectrometry (ES+) m/z: 208 (M+), 206.[3]

Sandmeyer Reaction from 2-Chloro-5-bromoaniline

This method provides an alternative route starting from the corresponding aniline (B41778). It involves two key steps: the diazotization of the amine followed by the hydrolysis of the resulting diazonium salt.

Sandmeyer_Pathway cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis aniline 2-Chloro-5-bromoaniline reagents_d NaNO2, H2SO4 0-5 °C aniline->reagents_d diazonium 5-Bromo-2-chlorobenzenediazonium salt reagents_d->diazonium reagents_h H2O, Heat diazonium->reagents_h product This compound reagents_h->product

Caption: Two-step Sandmeyer reaction pathway to this compound.

Detailed Protocol (Representative):

  • Step 1: Diazotization of 2-Chloro-5-bromoaniline 2-Chloro-5-bromoaniline is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath.[5] A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature and vigorous stirring. The reaction is monitored for the complete consumption of the starting amine.

  • Step 2: Hydrolysis of the Diazonium Salt The cold diazonium salt solution is then slowly added to a hot aqueous solution, often containing a mineral acid and an organic solvent to aid in the decomposition and extraction of the product.[5] The mixture is heated to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, with the evolution of nitrogen gas. After cooling, the product is extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield this compound.

Direct Bromination of 2-Chlorophenol (Discussion)

The direct bromination of 2-chlorophenol is a less favorable route for the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The combined directing effects favor the substitution of bromine at the positions para (position 4) and ortho (position 6) to the hydroxyl group. Achieving selective bromination at the meta position (position 5) is challenging and typically results in a mixture of isomers, making purification difficult and leading to low yields of the desired product. Therefore, this method is not commonly employed for the specific synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the demethylation of 5-bromo-2-chloroanisole using boron tribromide, consistently providing high yields and purity. The Sandmeyer reaction starting from 2-chloro-5-bromoaniline offers a viable alternative, particularly when the aniline precursor is readily available. Direct bromination of 2-chlorophenol is not a recommended method due to poor regioselectivity. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary technical details to enable informed decisions and successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Key Reactive Sites of 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chlorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is dictated by the interplay of three key functional groups: a hydroxyl group, a bromine atom, and a chlorine atom, all attached to a benzene (B151609) ring. This guide provides a comprehensive technical overview of the principal reactive sites of the this compound molecule. We will delve into the reactivity of the phenolic hydroxyl group, the propensity of the aromatic ring to undergo electrophilic substitution, and the susceptibility of the carbon-halogen bonds to participate in nucleophilic aromatic substitution and cross-coupling reactions. This document aims to be a critical resource for researchers leveraging the unique chemical properties of this molecule in complex synthetic endeavors.

Introduction

The strategic placement of the hydroxyl, bromine, and chlorine substituents on the phenyl ring of this compound imparts a distinct reactivity profile to the molecule. The hydroxyl group, being an activating ortho-, para-director, significantly influences the regioselectivity of electrophilic aromatic substitution. Conversely, the deactivating, yet ortho-, para-directing nature of the halogens adds a layer of complexity to predicting reaction outcomes. Furthermore, the carbon-bromine and carbon-chlorine bonds offer opportunities for nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions, making this molecule a valuable building block for creating complex molecular architectures.

Analysis of Key Reactive Sites

The reactivity of this compound can be categorized into three primary domains: reactions involving the phenolic hydroxyl group, electrophilic substitution on the aromatic ring, and reactions at the carbon-halogen bonds.

The Phenolic Hydroxyl Group: Acidity and Nucleophilicity

The hydroxyl group is arguably the most reactive site on the molecule under many conditions. Its key chemical characteristics are its acidity and the nucleophilicity of the corresponding phenoxide ion.

  • Reactions involving the Hydroxyl Group :

    • O-Alkylation : In the presence of a base, the hydroxyl group is deprotonated to form a nucleophilic phenoxide, which can readily react with alkylating agents (e.g., alkyl halides, sulfates) to form ethers.

    • O-Acylation : The phenoxide ion can also react with acylating agents such as acid chlorides or anhydrides to produce the corresponding esters.

The Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine and bromine atoms are deactivating, yet also ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution (EAS).

  • Directing Effects :

    • -OH group (at C1) : Strongly activating, directs to positions 2, 4, and 6.

    • -Cl group (at C2) : Deactivating, directs to positions 1, 3, and 5.

    • -Br group (at C5) : Deactivating, directs to positions 1, 2, 4, and 6.

Considering the positions on the this compound ring, the potential sites for electrophilic attack are C3, C4, and C6. The hydroxyl group strongly activates the C4 and C6 positions. The chlorine at C2 deactivates the ring, and the bromine at C5 also deactivates the ring. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the hydroxyl group and least deactivated by the halogens. The C4 and C6 positions are para and ortho to the hydroxyl group, respectively, making them the most probable sites for substitution.

The Carbon-Halogen Bonds: Nucleophilic Substitution and Cross-Coupling

The carbon-bromine and carbon-chlorine bonds are key sites for forming new carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr) : Generally, SNAr reactions require strong electron-withdrawing groups (like -NO2) to activate the ring, which are absent in this compound.[6][7] Therefore, direct SNAr is challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The C-Cl bond is generally stronger and less reactive in SNAr than the C-Br bond.

  • Palladium-Catalyzed Cross-Coupling Reactions : This is a more synthetically useful approach for functionalizing the C-Br and C-Cl bonds.

    • Suzuki Coupling : The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the C5 position. This reaction forms a new C-C bond with a boronic acid or ester.

    • Buchwald-Hartwig Amination : Similar to Suzuki coupling, this reaction allows for the selective formation of a C-N bond at the C5 position by reacting with an amine in the presence of a palladium catalyst.

Quantitative Data

The following table summarizes key quantitative data related to the reactivity of this compound and its constituent functional groups.

ParameterValueRemarks
Molecular Weight 207.45 g/mol [8]
pKa (estimated) ~8.0 - 8.5Estimated based on the pKa of 2-chlorophenol (B165306) (8.56) and the additional electron-withdrawing effect of the bromine substituent.[1][2]
Hammett Constant (σp) for -Br +0.23Indicates an electron-withdrawing effect through induction and a weak deactivating effect.
Hammett Constant (σm) for -Br +0.39Stronger electron-withdrawing effect at the meta position.
Hammett Constant (σp) for -Cl +0.23Similar to bromine, indicating an electron-withdrawing inductive effect and weak deactivation.
Hammett Constant (σm) for -Cl +0.37Stronger electron-withdrawing effect at the meta position.

Experimental Protocols

The following are representative experimental protocols for key transformations involving the reactive sites of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

O-Alkylation of this compound (General Procedure)

This protocol describes the synthesis of a 5-bromo-2-chloro-alkoxybenzene.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Electrophilic Nitration of this compound (Representative Protocol)

This protocol describes the regioselective nitration, likely at the C4 or C6 position.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane and cool the solution in an ice-water bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture (isomers) by column chromatography on silica gel.

Suzuki Cross-Coupling of this compound (General Protocol)

This protocol describes the selective C-C bond formation at the C-Br bond.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Metabolic Fate of Halogenated Phenols

While a specific metabolic pathway for this compound in humans is not well-documented, the general metabolism of halogenated phenols involves several key transformations. These compounds can be substrates for cytochrome P450 enzymes, leading to hydroxylation, and can also undergo conjugation reactions (glucuronidation or sulfation) to facilitate excretion.[9][10] Interestingly, one study on a bacterial cytochrome P450 enzyme (Bmp7) found it was intolerant of this compound, suggesting it is not a substrate for this particular enzyme.[11] Microbial degradation of similar compounds often involves dehalogenation as an initial step.[12]

Metabolic_Pathway This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Cytochrome P450 (Hydroxylation) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates This compound->Glucuronide/Sulfate Conjugates Phase II Enzymes (Conjugation) Dehalogenated Phenols Dehalogenated Phenols This compound->Dehalogenated Phenols Microbial Degradation (Dehalogenation) Further Metabolism Further Metabolism Hydroxylated Metabolites->Further Metabolism Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion Ring Cleavage Ring Cleavage Dehalogenated Phenols->Ring Cleavage

Caption: A generalized metabolic pathway for halogenated phenols.

Logical Flow of Reactivity

The reactivity of this compound can be understood as a series of decisions based on the desired transformation. The following diagram illustrates the logical relationships between the reactive sites and the types of reactions they undergo.

Reactivity_Flowchart cluster_molecule This compound cluster_reactions Reaction Types Molecule Reactive Sites OH_Group Phenolic -OH Molecule->OH_Group Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Halogen_Bonds C-Br / C-Cl Bonds Molecule->Halogen_Bonds O-Alkylation O-Alkylation OH_Group->O-Alkylation Base + R-X O-Acylation O-Acylation OH_Group->O-Acylation Base + RCOCl Electrophilic Substitution Electrophilic Substitution Aromatic_Ring->Electrophilic Substitution Electrophile (E+) Suzuki Coupling Suzuki Coupling Halogen_Bonds->Suzuki Coupling Pd Catalyst ArB(OH)2 Buchwald-Hartwig Buchwald-Hartwig Halogen_Bonds->Buchwald-Hartwig Pd Catalyst R2NH

Caption: Logical relationships of reactive sites on this compound.

Conclusion

This compound presents a rich and varied chemical landscape for synthetic chemists. The three distinct reactive sites—the hydroxyl group, the aromatic ring, and the carbon-halogen bonds—offer a multitude of opportunities for functionalization. A thorough understanding of the electronic and steric factors governing the reactivity at each site is paramount for designing efficient and selective synthetic routes. This guide has provided a foundational overview of these principles, supported by quantitative data and representative experimental protocols, to empower researchers in their pursuit of novel molecular entities.

References

Methodological & Application

Synthesis of 5-Bromo-2-chlorophenol via Demethylation of 5-Bromo-2-chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-20

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 5-bromo-2-chlorophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described method involves the selective demethylation of its precursor, 5-bromo-2-chloroanisole (B101544). The protocol focuses on the widely employed and efficient method using boron tribromide (BBr₃) as the demethylating agent, which is known for its high yields and reliability in cleaving aryl methyl ethers.[1][3][4] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. While various reagents can achieve this, boron tribromide (BBr₃) is a particularly effective and common choice for its ability to perform the reaction under relatively mild conditions, offering high yields and good functional group tolerance.[4][5][6] The synthesis of this compound from 5-bromo-2-chloroanisole is a key step in the production of more complex molecules, leveraging the specific reactivity of the resulting phenolic hydroxyl group.[1][2] This protocol details the experimental procedure, including reaction setup, work-up, and purification, and provides expected yields and characterization data.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 5-Bromo-2-chloroanisole product1 This compound reactant1->product1 Dichloromethane (B109758), 0°C to RT reactant2 Boron Tribromide (BBr3) reactant2->product1 product2 Bromomethane (CH3Br)

Caption: Reaction scheme for the demethylation of 5-bromo-2-chloroanisole.

Experimental Protocol

This protocol is based on established literature procedures for the demethylation of aryl methyl ethers using boron tribromide.[1][3]

Materials and Equipment:

  • 5-Bromo-2-chloroanisole

  • Boron tribromide (BBr₃), 1M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • 2N Hydrochloric acid (HCl) solution

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Nitrogen or Argon gas supply for inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole (e.g., 20 g, 90.3 mmol) in anhydrous dichloromethane (100 mL).[3]

  • Addition of BBr₃: Cool the solution to 0-5 °C using an ice bath.[1][3] Slowly add a 1M solution of boron tribromide in dichloromethane (100 mL, 0.1 mol) dropwise to the stirred solution over a period of approximately 2.5 hours.[3] Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 to 18 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a pre-cooled mixture of 2N NaOH and ice or into a mixture of water (200 mL) and ice (200 mL) and stir for 30 minutes.[3]

  • Work-up and Extraction:

    • If quenched with NaOH/ice, wash the mixture twice with tert-butyl methyl ether (TBME). Separate the aqueous phase and acidify it with 2N HCl to the appropriate pH. Then, extract the aqueous phase twice with TBME.[3]

    • If quenched with water/ice, add dichloromethane (100 mL) and separate the organic layer. Extract the aqueous phase twice more with dichloromethane (2 x 200 mL).[3]

  • Drying and Evaporation: Combine all the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product: The resulting product, this compound, should be obtained as colorless crystals.[3]

Data Summary

The following table summarizes the quantitative data from representative experiments found in the literature.

ParameterValue (Reference 1)Value (Reference 2)
Starting Material 5-Bromo-2-chloroanisole5-Bromo-2-chloroanisole
Reagent Boron Tribromide (BBr₃)Boron Tribromide (BBr₃)
Solvent DichloromethaneDichloromethane
Reaction Temperature 0-5 °C to Room Temp.0 °C to Room Temp.
Reaction Time 4 hours18 hours
Yield 95%98%
Product Appearance Colorless crystalsWhite solid

Experimental Workflow

G start Start dissolve Dissolve 5-bromo-2-chloroanisole in anhydrous DCM start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_bbr3 Slowly add BBr3 solution (dropwise) cool->add_bbr3 react Stir at RT for 4-18h add_bbr3->react quench Quench with ice-cold NaOH or H2O react->quench extract Extract with TBME or DCM quench->extract dry Dry combined organic layers (Na2SO4 or MgSO4) extract->dry evaporate Evaporate solvent (Rotary Evaporator) dry->evaporate product Obtain this compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product can be characterized by standard analytical techniques.

  • ¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 10.65 (s, 1H, OH), 7.26 (d, 1H), 7.09 (d, 1H), 6.97 (dd, 1H).[3]

  • Mass Spectrometry (ES+): m/z 208 (M+), 206.[3]

Safety Precautions

  • Boron tribromide is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.[5]

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • The quenching step can be exothermic. Perform it slowly and with adequate cooling.

Conclusion

The demethylation of 5-bromo-2-chloroanisole using boron tribromide is a robust and high-yielding method for the synthesis of this compound.[1][3] The protocol provided in this application note is straightforward and can be readily implemented in a standard organic synthesis laboratory. Careful handling of reagents and adherence to the outlined procedure are crucial for a safe and successful synthesis.

References

Application Notes and Protocols: 5-Bromo-2-chlorophenol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 5-bromo-2-chlorophenol as a key intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceuticals and other biologically active molecules. This document includes detailed experimental protocols for the synthesis of this compound and its subsequent utilization in common and important cross-coupling reactions. Quantitative data is presented in tabular format for clarity, and key workflows and synthetic pathways are visualized using diagrams.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group and two distinct halogen atoms (bromine and chlorine), offers multiple reactive sites for functionalization. This allows for the strategic and regioselective introduction of various substituents, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The differential reactivity of the C-Br and C-Cl bonds, along with the reactivity of the hydroxyl group, provides chemists with a powerful tool for molecular construction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 183802-98-4[3]
Molecular Formula C₆H₄BrClO[3]
Molecular Weight 207.45 g/mol [3]
Appearance Light yellow to white crystalline solid[3]
Melting Point 63-67 °C[1]
Boiling Point 234 °C (lit.)[3]
Solubility Moderately soluble in organic solvents (e.g., ethanol, chloroform, acetone); limited solubility in water.[1]

Synthesis of this compound

This compound can be efficiently synthesized from the commercially available starting material 5-bromo-2-chloroanisole (B101544) via demethylation. A common and high-yielding method involves the use of boron tribromide (BBr₃).

Reaction Scheme
Experimental Protocol: Demethylation of 5-Bromo-2-chloroanisole

This protocol describes the synthesis of this compound from 5-bromo-2-chloroanisole.

Table 1: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-chloroanisole220.4818.26 g82.8 mmol
Boron tribromide (BBr₃)250.528.2 mL (1.0 M in DCM)8.2 mmol
Dichloromethane (B109758) (DCM)84.9345 mL-
2N Sodium Hydroxide (NaOH)40.00As needed-
2N Hydrochloric Acid (HCl)36.46As needed-
tert-Butyl methyl ether (TBME)88.15As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a solution of 5-bromo-2-chloroanisole (18.26 g, 82.4 mmol) in dichloromethane (45 mL) in a round-bottom flask, slowly add boron tribromide (8.2 mL, 84.9 mmol) dropwise at 0-5 °C with stirring.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[4]

  • Upon completion of the reaction (monitored by TLC), carefully pour the mixture into a pre-cooled 2N NaOH/ice mixture.

  • Wash the aqueous layer twice with tert-butyl methyl ether (TBME).[4]

  • Acidify the aqueous phase to a suitable pH with 2N HCl and extract twice with TBME.[4]

  • Combine all organic phases and dry over anhydrous Na₂SO₄.[4]

  • Evaporate the solvent under reduced pressure to yield the product.[4]

Expected Yield: 16.35 g (95%) of this compound as colorless crystals.[4]

Characterization Data:

  • ¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 6.97 (dd, 1H), 7.09 (d, 1H), 7.26 (d, 1H), 10.65 (bs, 1H, OH).[4]

  • Mass Spectrometry (ES+) m/z: 208 (M+).[4]

Workflow for the Synthesis of this compound

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Dissolve 5-bromo-2-chloroanisole in DCM Dissolve 5-bromo-2-chloroanisole in DCM Cool to 0-5 °C Cool to 0-5 °C Dissolve 5-bromo-2-chloroanisole in DCM->Cool to 0-5 °C Add BBr₃ dropwise Add BBr₃ dropwise Cool to 0-5 °C->Add BBr₃ dropwise Stir at room temperature for 4 hours Stir at room temperature for 4 hours Add BBr₃ dropwise->Stir at room temperature for 4 hours Quench with 2N NaOH/ice Quench with 2N NaOH/ice Stir at room temperature for 4 hours->Quench with 2N NaOH/ice Wash with TBME Wash with TBME Quench with 2N NaOH/ice->Wash with TBME Acidify with 2N HCl Acidify with 2N HCl Wash with TBME->Acidify with 2N HCl Extract with TBME Extract with TBME Acidify with 2N HCl->Extract with TBME Combine organic layers Combine organic layers Extract with TBME->Combine organic layers Dry over Na₂SO₄ Dry over Na₂SO₄ Combine organic layers->Dry over Na₂SO₄ Evaporate solvent Evaporate solvent Dry over Na₂SO₄->Evaporate solvent This compound This compound Evaporate solvent->this compound

Caption: Workflow for the Synthesis of this compound.

Applications of this compound in Organic Synthesis

This compound is a versatile intermediate for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.

4.1.1. General Reaction Scheme

4.1.2. Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound207.45207.5 mg1.0
Phenylboronic acid121.93146.3 mg1.2
Pd(OAc)₂224.5011.2 mg0.05
SPhos410.5741.1 mg0.1
K₂CO₃138.21414.6 mg3.0
1,4-Dioxane88.114 mL-
Water18.021 mL-

Procedure:

  • In a reaction vial, combine this compound (207.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).[5]

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.1 mg, 0.1 mmol) in the 1,4-dioxane/water (4:1) solvent mixture.[5]

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

4.1.3. Workflow for Suzuki-Miyaura Coupling

G Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Combine aryl halide, boronic acid, and base Combine aryl halide, boronic acid, and base Prepare catalyst solution Prepare catalyst solution Combine aryl halide, boronic acid, and base->Prepare catalyst solution Add catalyst solution to reactants Add catalyst solution to reactants Prepare catalyst solution->Add catalyst solution to reactants Heat reaction mixture with stirring Heat reaction mixture with stirring Add catalyst solution to reactants->Heat reaction mixture with stirring Cool and dilute with ethyl acetate Cool and dilute with ethyl acetate Heat reaction mixture with stirring->Cool and dilute with ethyl acetate Wash with water and brine Wash with water and brine Cool and dilute with ethyl acetate->Wash with water and brine Dry over Na₂SO₄ Dry over Na₂SO₄ Wash with water and brine->Dry over Na₂SO₄ Filter and concentrate Filter and concentrate Dry over Na₂SO₄->Filter and concentrate Purify by column chromatography Purify by column chromatography Filter and concentrate->Purify by column chromatography Coupled biaryl product Coupled biaryl product Purify by column chromatography->Coupled biaryl product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

4.2.1. General Reaction Scheme

4.2.2. Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound207.45207.5 mg1.0
Morpholine87.12104.5 mg (0.12 mL)1.2
Pd₂(dba)₃915.7218.3 mg0.02
XPhos476.6538.1 mg0.08
NaOtBu96.10144.2 mg1.5
Toluene92.145 mL-

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and the phosphine (B1218219) ligand (e.g., XPhos, 38.1 mg, 0.08 mmol).[6]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[6]

  • Under a positive pressure of inert gas, add this compound (207.5 mg, 1.0 mmol), morpholine (104.5 mg, 1.2 mmol), and the base (e.g., NaOtBu, 144.2 mg, 1.5 mmol).[6]

  • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.[6]

  • Heat the mixture to 100 °C and stir vigorously until the starting aryl bromide is consumed (typically 12-24 hours, monitored by TLC or LC-MS).[6]

  • Cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

4.2.3. Workflow for Buchwald-Hartwig Amination

G Workflow for Buchwald-Hartwig Amination cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Add Pd precatalyst and ligand to Schlenk flask Add Pd precatalyst and ligand to Schlenk flask Evacuate and backfill with inert gas Evacuate and backfill with inert gas Add Pd precatalyst and ligand to Schlenk flask->Evacuate and backfill with inert gas Add aryl halide, amine, and base Add aryl halide, amine, and base Evacuate and backfill with inert gas->Add aryl halide, amine, and base Add anhydrous, degassed solvent Add anhydrous, degassed solvent Add aryl halide, amine, and base->Add anhydrous, degassed solvent Heat reaction mixture with stirring Heat reaction mixture with stirring Add anhydrous, degassed solvent->Heat reaction mixture with stirring Cool and quench with water Cool and quench with water Heat reaction mixture with stirring->Cool and quench with water Extract with organic solvent Extract with organic solvent Cool and quench with water->Extract with organic solvent Wash with brine Wash with brine Extract with organic solvent->Wash with brine Dry over Na₂SO₄ Dry over Na₂SO₄ Wash with brine->Dry over Na₂SO₄ Concentrate and purify by column chromatography Concentrate and purify by column chromatography Dry over Na₂SO₄->Concentrate and purify by column chromatography N-arylated product N-arylated product Concentrate and purify by column chromatography->N-arylated product

Caption: Workflow for Buchwald-Hartwig Amination.

Application in the Synthesis of Biologically Active Molecules: Dapagliflozin Intermediate

This compound is a key starting material in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis involves a Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride, which is derived from 5-bromo-2-chlorobenzoic acid, a direct oxidation product of this compound.

Synthetic Pathway Overview

The following diagram illustrates a simplified synthetic pathway from 5-bromo-2-chlorobenzoic acid to a key intermediate of Dapagliflozin.

G Simplified Synthesis of a Dapagliflozin Intermediate A 5-Bromo-2-chlorobenzoic acid B 5-Bromo-2-chlorobenzoyl chloride A->B Oxalyl chloride, DMF C (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone B->C Phenetole, AlCl₃ (Friedel-Crafts Acylation) D Dapagliflozin Intermediate C->D Further synthetic steps G Mechanism of Action of Dapagliflozin cluster_0 Proximal Renal Tubule SGLT2 SGLT2 Transporter Glucose_reabsorption Glucose Reabsorption SGLT2->Glucose_reabsorption mediates Urinary_glucose_excretion Increased Urinary Glucose Excretion SGLT2->Urinary_glucose_excretion leads to Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 inhibits Blood_glucose Lowered Blood Glucose Urinary_glucose_excretion->Blood_glucose results in

References

Applications of 5-Bromo-2-chlorophenol in Pharmaceutical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-2-chlorophenol is a versatile halogenated phenolic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring both bromine and chlorine atoms, provides distinct reactive sites that are instrumental in constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the utility of this compound and its derivatives in medicinal chemistry. The primary application highlighted is its role as a key precursor in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. Additionally, emerging applications in the development of other bioactive molecules are discussed.

Application in the Synthesis of SGLT2 Inhibitors: Dapagliflozin and Empagliflozin

This compound is a pivotal starting material for the synthesis of 5-bromo-2-chlorobenzoic acid, a key intermediate in the production of the widely prescribed anti-diabetic drugs, Dapagliflozin and Empagliflozin.[1][2] These drugs function by inhibiting SGLT2 in the kidneys, leading to the excretion of excess glucose in the urine.

Synthetic Workflow Overview

The general synthetic strategy involves the conversion of this compound to 5-bromo-2-chlorobenzoic acid, which is then activated to its acyl chloride. This reactive intermediate undergoes a Friedel-Crafts acylation with a suitable aromatic partner, followed by further modifications to introduce the glucose moiety and other structural features of the final drug molecule.

SGLT2_Inhibitor_Synthesis_Workflow cluster_0 Starting Material to Key Intermediate cluster_1 Construction of the C-Aryl Glucoside This compound This compound 5-Bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic_acid This compound->5-Bromo-2-chlorobenzoic_acid Oxidation 5-Bromo-2-chlorobenzoyl_chloride 5-Bromo-2-chlorobenzoyl_chloride 5-Bromo-2-chlorobenzoic_acid->5-Bromo-2-chlorobenzoyl_chloride Acyl Halogenation Friedel_Crafts_Acylation_Product (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone 5-Bromo-2-chlorobenzoyl_chloride->Friedel_Crafts_Acylation_Product Friedel-Crafts Acylation Intermediate_A Intermediate_A Friedel_Crafts_Acylation_Product->Intermediate_A Reduction Dapagliflozin Dapagliflozin Intermediate_A->Dapagliflozin Glycosylation & Deprotection SGLT2_Inhibitor_Signaling SGLT2_Inhibitors SGLT2 Inhibitors (Dapagliflozin, Empagliflozin) SGLT2 SGLT2 SGLT2_Inhibitors->SGLT2 inhibition AMPK AMPK SGLT2_Inhibitors->AMPK activation mTOR mTOR AMPK->mTOR inhibition NF_kB NF-κB AMPK->NF_kB inhibition Autophagy Autophagy mTOR->Autophagy inhibition Inflammation Inflammation NF_kB->Inflammation promotion Anticancer_Workflow This compound This compound Functionalization Functionalization (e.g., etherification, amination) This compound->Functionalization Bromophenol_Derivative Novel Bromophenol Derivative Functionalization->Bromophenol_Derivative Biological_Screening Biological Screening (e.g., MTT assay) Bromophenol_Derivative->Biological_Screening Lead_Compound Lead Compound for Anticancer Drug Development Biological_Screening->Lead_Compound

References

The Role of 5-Bromo-2-chlorophenol and Its Isomers in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of halogenated phenols, specifically focusing on 5-Bromo-2-chlorophenol and its key isomer, 4-bromo-2-chlorophenol (B165030), as vital intermediates in the synthesis of agrochemicals. While direct applications of this compound in commercial agrochemicals are not widely documented, the synthesis and mechanism of action of the insecticide profenofos (B124560), which utilizes 4-bromo-2-chlorophenol, serves as a critical case study. This document outlines the synthetic pathways, experimental protocols, and the biological mechanism of action relevant to the development of organophosphate insecticides.

Application in Insecticide Synthesis: The Case of Profenofos

Halogenated phenols are crucial building blocks in the synthesis of a variety of pesticides. The organophosphate insecticide profenofos is a prime example, where 4-bromo-2-chlorophenol is a key precursor.[1][2] Profenofos is a broad-spectrum insecticide used to control a wide range of pests, particularly in cotton and vegetable crops.[3][4] Its synthesis highlights the importance of regioselective bromination of 2-chlorophenol (B165306) to obtain the desired isomer for subsequent reactions.

Synthesis of Profenofos via 4-Bromo-2-chlorophenol

The industrial synthesis of profenofos is a multi-step process that begins with the bromination of 2-chlorophenol.[1][2] The control of this initial step is crucial to maximize the yield of the desired 4-bromo-2-chlorophenol isomer over other potential products like 2,6-dibromophenol.

A general workflow for the synthesis is presented below:

G cluster_synthesis Profenofos Synthesis Workflow 2_Chlorophenol 2-Chlorophenol Bromination Bromination (e.g., with Bromine) 2_Chlorophenol->Bromination 4_Bromo_2_chlorophenol 4-Bromo-2-chlorophenol (Key Intermediate) Bromination->4_Bromo_2_chlorophenol Phosphorylation Phosphorylation (with O-ethyl S-propyl chlorothiophosphate) 4_Bromo_2_chlorophenol->Phosphorylation Profenofos Profenofos Phosphorylation->Profenofos

Caption: A simplified workflow for the synthesis of the insecticide profenofos, highlighting the key intermediate, 4-bromo-2-chlorophenol.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

This protocol describes a general method for the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, a critical intermediate for profenofos synthesis.

Materials:

  • 2-Chlorophenol

  • Bromine

  • An inert solvent (e.g., carbon tetrachloride or chlorobenzene)

  • Triethylamine (B128534) hydrochloride (catalyst, optional)

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap, dissolve 2-chlorophenol in the chosen inert solvent.

  • Catalyst Addition (Optional): A catalyst such as triethylamine hydrochloride can be added to improve the regioselectivity of the bromination.[5]

  • Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add bromine dropwise from the dropping funnel while maintaining the temperature. The molar ratio of 2-chlorophenol to bromine should be approximately 1:1.

  • Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide.

  • Acidification and Extraction: Acidify the aqueous layer with hydrochloric acid and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-bromo-2-chlorophenol can be purified by recrystallization or distillation to yield the final product.

Quantitative Data

The yield and purity of 4-bromo-2-chlorophenol are critical for the efficient synthesis of profenofos. The following table summarizes typical data found in the literature for the bromination of 2-chlorophenol.

ParameterValueReference
Starting Material 2-Chlorophenol[6]
Brominating Agent Bromine (Br₂)[6]
Reaction Temperature 30-50 °C[6]
Reaction Time 20-25 hours[6]
Yield of 4-bromo-2-chlorophenol >90%[6]
Purity of Profenofos (final product) up to 96%[6]

Mechanism of Action: Inhibition of Acetylcholinesterase

Profenofos, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][4][7][8] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[8]

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4][7][9]

G cluster_pathway Mechanism of Action of Profenofos Profenofos Profenofos Inhibition Inhibition Profenofos->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition ACh_accumulation Acetylcholine (ACh) Accumulation Inhibition->ACh_accumulation Leads to Nerve_overstimulation Continuous Nerve Stimulation ACh_accumulation->Nerve_overstimulation Paralysis_Death Paralysis and Death Nerve_overstimulation->Paralysis_Death

Caption: The signaling pathway illustrating the mechanism of action of profenofos as an acetylcholinesterase inhibitor.

The Potential Role of this compound

While the synthesis of profenofos specifically utilizes 4-bromo-2-chlorophenol, the study of its isomers, such as this compound, is of significant interest in agrochemical research for several reasons:

  • Structural Analogs: this compound can be used to synthesize structural analogs of existing pesticides. These analogs can be screened for improved efficacy, altered target specificity, or different environmental degradation profiles.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of isomers, including those derived from this compound, are crucial for understanding the structure-activity relationships of a particular class of agrochemicals. This knowledge guides the design of more potent and selective pesticides.

  • Challenges in Synthesis: The synthesis of specific isomers of brominated chlorophenols can be challenging. Research into regioselective halogenation reactions is an active area of chemical research and is vital for the cost-effective production of agrochemical intermediates.

Although one study indicated that this compound was not a suitable substrate for a particular bacterial cytochrome P450 enzyme involved in biaryl coupling, this does not preclude its utility in other synthetic pathways or its potential for biological activity in different contexts.[10]

Conclusion

This compound and its isomers are valuable chemical intermediates with significant potential in agrochemical research and development. The detailed examination of the synthesis and mechanism of action of profenofos, which relies on the 4-bromo-2-chlorophenol isomer, provides a robust framework for understanding the application of such halogenated phenols. Future research into the synthesis and biological activity of derivatives of this compound could lead to the discovery of novel agrochemicals with improved properties. The protocols and pathways outlined in these notes serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols for 5-Bromo-2-chlorophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-chlorophenol as a versatile building block in palladium-catalyzed cross-coupling reactions. This bifunctional aromatic compound, featuring both a bromine and a chlorine substituent, offers opportunities for selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

Chemoselectivity in Cross-Coupling Reactions

A primary consideration when working with this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2][3] This inherent difference allows for the selective functionalization at the more reactive C-Br bond, while the C-Cl bond can remain intact for subsequent transformations. Achieving high chemoselectivity often depends on the careful selection of reaction conditions, including the catalyst, ligand, base, and temperature. Milder conditions typically favor reaction at the C-Br bond.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative quantitative data for common cross-coupling reactions involving substrates structurally similar to this compound. This data serves as a guide for reaction optimization and highlights the potential yields and conditions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenols

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)901092
33-Aminophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001688
42-Thiopheneboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1101282
Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse range of substituted anilines.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (1.4)Toluene1002089
3n-HexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001687
4IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102478
Sonogashira Coupling: Synthesis of Alkynyl Phenols

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between this compound and terminal alkynes.

EntryTerminal AlkyneCatalyst SystemBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃N (2)DMF80693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N (2)THFRT1885
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N (2)THFReflux12High
41-HexynePd(OAc)₂ / PPh₃ / CuIi-Pr₂NH (3)Toluene70890

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 207.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent mixture of toluene, ethanol, and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 207.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Under a positive pressure of inert gas, add this compound and toluene.

  • Finally, add morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 207.5 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 279 µL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Reaction flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a reaction flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.[4]

  • After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 207.5 mg)

  • Styrene (1.5 mmol, 172 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Sealed reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a sealed reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add DMF, triethylamine, and styrene.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 20 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_prep 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification prep1 Add this compound, coupling partner, and base to an oven-dried flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 add1 Add degassed solvent. prep2->add1 add2 Add catalyst and ligand. add1->add2 react1 Heat to desired temperature with vigorous stirring. add2->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and quench reaction. react2->workup1 workup2 Extract with organic solvent, wash with brine. workup1->workup2 workup3 Dry organic layer and concentrate under vacuum. workup2->workup3 purify1 Purify crude product by column chromatography. workup3->purify1 purify2 Characterize final product (NMR, MS, etc.). purify1->purify2

Caption: General experimental workflow for cross-coupling reactions.

Synthesis of Bioactive Scaffolds from this compound

G cluster_reactions Cross-Coupling Reactions cluster_intermediates Key Intermediates cluster_applications Potential Bioactive Molecules start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki C-C bond buchwald Buchwald-Hartwig (R₂NH) start->buchwald C-N bond sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira C-C bond biaryl 5-Aryl-2-chlorophenol suzuki->biaryl arylamine 5-Amino-2-chlorophenol buchwald->arylamine alkynyl 5-Alkynyl-2-chlorophenol sonogashira->alkynyl pharma Pharmaceuticals biaryl->pharma agro Agrochemicals arylamine->agro materials Functional Materials alkynyl->materials

Caption: Synthetic pathways to bioactive molecules.

References

Handling and storage guidelines for 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 5-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a halogenated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₄BrClO[3]
Molecular Weight 207.45 g/mol [3]
Appearance White to cream or pale brown crystals or powder[2][4]
Melting Point 54.0-60.0°C[4]
Solubility Moderately soluble in organic solvents like ethanol, chloroform, and acetone; limited solubility in water.[2]
CAS Number 183802-98-4[3]
Safety and Hazard Information

This compound is classified as a hazardous substance.[3] Adherence to safety guidelines is critical.

GHS Hazard Classification: [3]

  • Acute Toxicity, Oral (Harmful if swallowed)

  • Acute Toxicity, Dermal (Harmful in contact with skin)

  • Skin Irritation (Causes skin irritation)

  • Serious Eye Irritation (Causes serious eye irritation)

Hazard StatementPrecautionary Measures
H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.
H312: Harmful in contact with skin Wear protective gloves and clothing. If on skin, wash with plenty of water. Call a poison center or doctor if you feel unwell.
H315: Causes skin irritation Wear protective gloves. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.
H319: Causes serious eye irritation Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Handling and Storage Guidelines

Proper handling and storage are essential to maintain the chemical's stability and prevent exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid generating dust.[6]

  • Use personal protective equipment (PPE) as specified in the table below.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[7]

  • Keep containers securely sealed when not in use.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep containers tightly closed.[6][7][8]

  • Store away from incompatible materials and foodstuff containers.[6]

  • Protect containers from physical damage.[6]

  • Some suppliers recommend storing under an inert atmosphere like argon.[6]

ParameterGuideline
Storage Temperature Cool, room temperature
Container Original, tightly sealed container. Lined metal or plastic pails are suitable.[6]
Incompatibilities Strong oxidizing agents.
Atmosphere Store in a dry environment. Some sources suggest storing under argon.[6]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5] A face shield may be appropriate for larger quantities.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6]

Experimental Protocols

Protocol 1: General Procedure for Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing this compound and preparing a stock solution.

Workflow Diagram:

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup & Storage A Don PPE (Gloves, Goggles, Lab Coat) B Set up work area in Chemical Fume Hood A->B C Retrieve this compound from storage B->C D Place weigh boat on analytical balance and tare C->D E Carefully transfer required amount of solid D->E F Record exact mass E->F G Transfer solid to appropriate glassware F->G H Add chosen solvent (e.g., Ethanol, Acetone) G->H I Stir until fully dissolved H->I J Seal solution container and label appropriately I->J K Dispose of weigh boat in solid waste container J->K L Return stock chemical to proper storage K->L M Clean work area and remove PPE L->M G A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating / Stirring F->G Reaction Conditions H Workup (Extraction) G->H Post-Reaction I Purification (Chromatography) H->I J Product (Aryl-substituted 2-chlorophenol) I->J

References

Application Notes and Protocols: Reactivity of the Phenolic Group in 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of the phenolic group in 5-Bromo-2-chlorophenol, a versatile halogenated aromatic compound. This document includes experimental protocols for key reactions, quantitative data, and visualizations to guide researchers in the synthesis of derivatives with potential applications in drug discovery and development.

Introduction

This compound is a valuable building block in organic synthesis due to its unique substitution pattern, which influences the reactivity of its phenolic hydroxyl group and the aromatic ring. The presence of both bromine and chlorine atoms, along with the hydroxyl group, offers multiple sites for functionalization, making it a key intermediate in the preparation of a wide range of bioactive molecules, including potential anticancer and antidiabetic agents.[1][2][3] This document focuses on the key reactions of the phenolic group: O-alkylation, O-acylation, and electrophilic aromatic substitution.

Chemical and Physical Properties

PropertyValueReference
CAS Number 183802-98-4[4]
Molecular Formula C₆H₄BrClO[4]
Molecular Weight 207.45 g/mol [4]
Appearance Light yellow powder[5]
¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 6.97 (dd, 1H), 7.09 (d, 1H), 7.26 (d, 1H), 10.65 (bs, 1H, OH)[4]
Mass Spectrometry (ES+) m/z: 208 (M+), 206, 179, 177, 63[4]

Reactivity of the Phenolic Group

The phenolic hydroxyl group of this compound is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which increase its acidity compared to phenol (B47542).

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for converting the phenolic group of this compound into an ether linkage. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-1-methoxybenzene

This protocol is adapted from general Williamson ether synthesis procedures for phenols.[6][7]

  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ether.

ParameterCondition
Reactants This compound, Methyl Iodide
Base Potassium Carbonate or Sodium Hydride
Solvent DMF or Acetonitrile
Temperature 50-60 °C
Reaction Time 2-6 hours (TLC monitored)
Expected Yield >90%

Logical Workflow for Williamson Ether Synthesis

G A Deprotonation of This compound B Formation of Phenoxide Intermediate A->B C Nucleophilic Attack on Alkyl Halide B->C D Formation of Ether Product C->D

Williamson Ether Synthesis Workflow
O-Acylation (Esterification)

Esterification of the phenolic group can be readily achieved by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This reaction yields the corresponding ester, which can have significantly different biological properties compared to the parent phenol.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorophenyl acetate

This protocol is based on standard acylation procedures for phenols.[8][9][10]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine (B92270).

  • Add a base, such as triethylamine (B128534) (NEt₃, 1.5 eq) or pyridine (used as solvent and base).

  • Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (Ac₂O, 1.2 eq) or acetyl chloride (AcCl, 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

ParameterCondition
Reactants This compound, Acetic Anhydride/Chloride
Base Triethylamine or Pyridine
Solvent Dichloromethane or Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours (TLC monitored)
Expected Yield >95%

Electrophilic Aromatic Substitution

The hydroxyl group of this compound is a strongly activating and ortho-, para-directing group for electrophilic aromatic substitution. The chlorine and bromine atoms are deactivating but also ortho-, para-directing. The substitution pattern will be determined by the interplay of these directing effects. The positions ortho and para to the hydroxyl group are activated.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a key functional group for further transformations and for modulating biological activity.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4-nitrophenol

This protocol is adapted from general nitration procedures for substituted phenols.[11][12][13]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, catalytic amount) dropwise, maintaining the low temperature.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Bromo-2-chloro-4-nitrophenol.

ParameterCondition
Reactants This compound, Nitric Acid, Sulfuric Acid
Solvent Glacial Acetic Acid or Dichloromethane
Temperature 0-5 °C
Reaction Time 1-2 hours
Expected Product 5-Bromo-2-chloro-4-nitrophenol

Halogenation

Further halogenation of this compound can be achieved using elemental bromine or other brominating agents.

Experimental Protocol: Synthesis of 2,4-Dibromo-5-chlorophenol

This protocol is based on general bromination procedures for phenols.[14]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Bromination: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the bromine color disappears, monitoring by TLC.

  • Work-up: Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

ParameterCondition
Reactants This compound, Bromine
Solvent Dichloromethane or Carbon Tetrachloride
Temperature Room Temperature
Reaction Time 1-4 hours
Expected Product 2,4-Dibromo-5-chlorophenol

Applications in Drug Development

Bromophenol derivatives have garnered significant interest in drug discovery due to their diverse biological activities. They have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for type 2 diabetes and obesity.[1][15][16] Additionally, certain bromophenol hybrids have demonstrated potential as anticancer agents by inducing apoptosis through the generation of reactive oxygen species (ROS).[2][3][17]

Signaling Pathway: PTP1B Inhibition

PTP1B is a negative regulator of the insulin (B600854) signaling pathway. Inhibition of PTP1B enhances insulin sensitivity, making it a target for anti-diabetic drugs. Bromophenol derivatives can act as inhibitors of this enzyme.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (phosphorylated) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT AKT (phosphorylated) PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IRS Dephosphorylation Bromophenol This compound Derivative Bromophenol->PTP1B Inhibition

PTP1B Inhibition by Bromophenol Derivatives

Conclusion

This compound is a versatile starting material for the synthesis of a variety of derivatives with potential pharmacological applications. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. The reactivity of the phenolic group allows for straightforward modifications, making it an attractive target for medicinal chemistry campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-2-chlorophenol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient extraction or purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; for bromination of 2-chlorophenol (B165306), low temperatures (0-15°C) are often preferred to control selectivity.[1] - Ensure the purity of 2-chlorophenol and the brominating agent. - Perform multiple extractions and optimize the solvent system for purification.
Formation of Multiple Isomers (e.g., 4-bromo-2-chlorophenol, 6-bromo-2-chlorophenol) The hydroxyl group of a phenol (B47542) is an ortho-, para-director, leading to a mixture of isomers.[2]- To favor the para-isomer (4-bromo-2-chlorophenol): Use a non-polar solvent and consider a sterically bulky brominating agent.[2] The use of a catalyst like triethylamine (B128534) hydrochloride can also direct bromination to the para position.[1] - Solvent selection: Non-polar solvents like carbon disulfide or carbon tetrachloride can improve selectivity compared to polar solvents.[2]
Polysubstitution (Formation of Di- or Tri-brominated Products) The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to further bromination.[2]- Choice of Brominating Agent: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of bromine water.[2] - Stoichiometry: Carefully control the stoichiometry to a 1:1 molar ratio of 2-chlorophenol to the brominating agent.[2] - Temperature Control: Maintain a low reaction temperature to reduce the reaction rate and minimize over-bromination.[2]
Difficult Purification - Presence of closely related isomers. - Unreacted starting materials. - Formation of tarry byproducts.- Isomers: Utilize column chromatography with an optimized solvent gradient to separate isomers. - Starting Materials: Quench the reaction properly and perform aqueous washes to remove unreacted reagents. - Byproducts: Consider a pre-purification step like filtration through a short plug of silica (B1680970) gel. Recrystallization from a suitable solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies:

  • Demethylation of 5-Bromo-2-chloroanisole (B101544): This is a high-yield method that involves the cleavage of the methyl ether of 5-bromo-2-chloroanisole using a strong Lewis acid like boron tribromide (BBr₃). Yields for this method are often reported to be high, in the range of 95-98%.[3]

  • Direct Bromination of 2-chlorophenol: This involves the electrophilic aromatic substitution of 2-chlorophenol with a brominating agent. This method is more direct but requires careful control of reaction conditions to achieve the desired regioselectivity and avoid polysubstitution.

Q2: How can I improve the regioselectivity to favor the formation of this compound during the direct bromination of 2-chlorophenol?

A2: Achieving high regioselectivity for the 5-position (meta to the hydroxyl group and ortho to the chloro group) is challenging due to the ortho-, para-directing nature of the hydroxyl group. However, you can influence the isomer distribution:

  • Catalyst: The use of specific catalysts can influence the position of bromination. For instance, a patented method uses a nanocatalyst composed of copper (II) chloride, zinc chloride, and silver chloride to achieve high purity and yield of 4-bromo-2-chlorophenol.[1][4] While this produces the 4-bromo isomer, it highlights the potential of catalysts to control regioselectivity.

  • Solvent: The choice of solvent plays a crucial role. Non-polar solvents can influence the selectivity of the reaction.[2]

  • Protecting Groups: An alternative, multi-step approach could involve protecting the hydroxyl group, performing the bromination, and then deprotecting. The protecting group can alter the directing effects of the substituents.

Q3: What are the recommended reaction conditions for the demethylation of 5-Bromo-2-chloroanisole?

A3: A common protocol involves the following conditions:

Parameter Condition
Reagent Boron tribromide (BBr₃)
Solvent Dichloromethane (B109758) (DCM)
Temperature Initial addition at 0-5°C, followed by stirring at room temperature.[3]
Reaction Time Approximately 4-18 hours.[3]
Work-up Quenching with a basic solution (e.g., 2N NaOH), followed by acidification (e.g., 2N HCl) and extraction with an organic solvent like tert-butyl methyl ether (TBME).[3]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion of starting material and the formation of products and byproducts. These techniques are also crucial for determining the final purity of the isolated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the final product and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation of 5-Bromo-2-chloroanisole

Materials:

  • 5-Bromo-2-chloroanisole

  • Boron tribromide (BBr₃) solution (e.g., 1M in DCM)

  • Dichloromethane (DCM), anhydrous

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-2-chloroanisole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add boron tribromide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.

  • Wash the aqueous layer twice with TBME.

  • Acidify the aqueous phase to a suitable pH with 2N HCl.

  • Extract the aqueous phase twice with TBME.

  • Combine all organic phases and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound.[3]

Protocol 2: Catalytic Bromination of 2-chlorophenol to 4-bromo-2-chlorophenol

While this protocol yields the 4-bromo isomer, it illustrates a method for controlled bromination that can be adapted.

Materials:

Procedure:

  • Dissolve 2-chlorophenol (1.0 eq) in chlorobenzene in a reaction flask.

  • Add triethylamine hydrochloride (catalytic amount).

  • Cool the mixture to 5-15°C.

  • Slowly add a solution of bromine (1.0 eq) in chlorobenzene dropwise over several hours while maintaining the low temperature.

  • After the addition, allow the reaction to stir for an additional hour at 15-20°C.

  • The solvent can be removed under vacuum to yield the crude product, which can then be purified by distillation or recrystallization.[5]

Visualizations

experimental_workflow_demethylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-bromo-2-chloroanisole in DCM B Cool to 0-5°C A->B C Add BBr3 dropwise B->C D Stir at room temperature (4-18h) C->D E Quench with NaOH/ice D->E F Acidify with HCl E->F G Extract with TBME F->G H Dry and Concentrate G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via demethylation.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Low Yield or Impurities in Bromination check_completion Reaction Incomplete? start->check_completion optimize_temp Suboptimal Temperature? start->optimize_temp polysub Polysubstitution? start->polysub isomers Isomer Mixture? start->isomers increase_time Increase reaction time or monitor with TLC/GC check_completion->increase_time adjust_temp Adjust temperature optimize_temp->adjust_temp milder_reagent Use milder brominating agent (NBS) polysub->milder_reagent control_stoich Control stoichiometry (1:1) polysub->control_stoich use_catalyst Use regioselective catalyst isomers->use_catalyst change_solvent Change to non-polar solvent isomers->change_solvent

Caption: Troubleshooting logic for the bromination of 2-chlorophenol.

References

Technical Support Center: Purification of Crude 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Bromo-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route employed.

  • From Bromination of 2-chlorophenol: This method can lead to a mixture of regioisomers due to the ortho- and para-directing effects of the hydroxyl group. Potential impurities include:

    • Positional isomers: 3-Bromo-2-chlorophenol and 4-Bromo-2-chlorophenol.

    • Polybrominated species: Dibromo-2-chlorophenol isomers.

    • Unreacted starting material: 2-chlorophenol.

  • From Demethylation of 5-Bromo-2-chloroanisole: This route is generally cleaner. However, impurities can still arise from:

    • Incomplete reaction: Residual 5-Bromo-2-chloroanisole.

    • Side reactions: Depending on the demethylation agent used, other byproducts may be formed.

Q2: My purified this compound is colored. What is the cause and how can I fix it?

A colored product, often yellow or brown, typically indicates the presence of oxidized phenolic impurities or residual reagents from the synthesis.

Troubleshooting:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it hot through celite to remove the charcoal and adsorbed colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired colorless product from colored impurities.

  • Inert Atmosphere: During purification and storage, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities.

Recommended TLC Conditions:

ParameterRecommendation
Stationary Phase Silica (B1680970) gel 60 F254
Mobile Phase A mixture of a non-polar and a polar solvent, such as Hexane (B92381):Ethyl Acetate (e.g., in ratios from 9:1 to 7:3, v/v). The optimal ratio should be determined experimentally.
Visualization UV light (254 nm)

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem 1: Oiling Out

The compound separates as an oil instead of forming crystals.

  • Cause: The solute is too soluble in the solvent, or the solution is being cooled too quickly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more of the less polar solvent (if using a mixed solvent system) or a small amount of a solvent in which the compound is less soluble.

    • Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.

Problem 2: Poor Recovery

A low yield of purified product is obtained.

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Evaporate some of the solvent to concentrate the solution.

    • Cool the solution in an ice bath to minimize the solubility of the product.

    • Ensure the filter paper is properly fitted and that all crystals are transferred during filtration. Wash the crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor Separation of Compound and Impurities

The desired product co-elutes with impurities.

  • Cause: The chosen eluent system has a polarity that is either too high or too low.

  • Solution:

    • Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Use a less polar solvent system to increase the retention time of all components and potentially improve separation.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Problem 2: Tailing of the Compound Band

The compound band on the column is broad and has a "tail," leading to contamination of later fractions.

  • Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.

  • Solution:

    • Add a small amount of a slightly more polar solvent or a competing agent (like a trace of acetic acid if the compound is acidic) to the eluent.

    • Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

    • The crude sample should be dissolved in a minimal amount of the eluent or a less polar solvent before loading.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., hexanes, toluene, ethanol, and mixtures like ethanol/water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble when cold.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Eluent Selection: Determine the optimal eluent system by TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Purity AchievedTypical Recovery Yield
Recrystallization >98%70-90%
Column Chromatography >99%60-85%

Note: These values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture/ Isomeric impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, GC-MS, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered issue_type What is the issue? start->issue_type oiling_out Oiling Out (Recrystallization) issue_type->oiling_out Oiling poor_recovery Poor Recovery (Recrystallization) issue_type->poor_recovery Low Yield poor_separation Poor Separation (Column Chromatography) issue_type->poor_separation Co-elution colored_product Colored Product issue_type->colored_product Color solution1 Re-heat, add anti-solvent, cool slowly, seed oiling_out->solution1 solution2 Concentrate solution, cool further poor_recovery->solution2 solution3 Optimize eluent via TLC, use gradient elution poor_separation->solution3 solution4 Treat with activated charcoal colored_product->solution4

Caption: Troubleshooting decision tree for common purification issues.

Identifying and removing impurities in 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 5-Bromo-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities depend on the synthetic route.

  • From bromination of 2-chlorophenol (B165306): Positional isomers such as 4-Bromo-2-chlorophenol and 6-Bromo-2-chlorophenol are common, as well as unreacted 2-chlorophenol and potentially di-brominated byproducts.[1]

  • From demethylation of 5-bromo-2-chloroanisole: The primary impurity is often the unreacted starting material, 5-bromo-2-chloroanisole.[2]

Q2: My this compound is a light yellow to brown solid, not a white crystalline solid. What does this indicate?

A2: A deviation from the typical light yellow to white crystalline appearance can indicate the presence of impurities or degradation products.[3] Colored impurities often arise from side reactions during synthesis or from prolonged storage, especially if exposed to light or air. Purification is recommended to ensure the quality of your material for subsequent experiments.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and effective techniques for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

Q4: What is a typical purity level for this compound used in pharmaceutical synthesis?

A4: For most applications, especially in pharmaceutical development, a purity of ≥97% or even ≥98% is often required.[3] It is crucial to use a high-purity starting material to avoid the formation of unwanted side products in subsequent reactions.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities

Symptoms:

  • Unexpected peaks in your GC-MS or HPLC chromatogram.

  • Unusual signals in the ¹H NMR spectrum.

  • Broad or depressed melting point of the solid.[3]

Possible Causes & Identification:

Impurity NameIdentification MethodKey Spectral Data
4-Bromo-2-chlorophenol ¹H NMR, GC-MS¹H NMR (CDCl₃): δ ~7.4 (d), 7.2 (dd), 6.9 (d) ppm. GC-MS: Molecular ion (M⁺) at m/z 206/208/210 with characteristic bromine and chlorine isotope patterns.[4][5]
6-Bromo-2-chlorophenol ¹H NMR, GC-MS¹H NMR (CDCl₃): Distinct aromatic proton signals that differ from the 5-bromo isomer. GC-MS: Molecular ion (M⁺) at m/z 206/208/210. Fragmentation pattern will differ from other isomers.
2-Chlorophenol ¹H NMR, GC-MS¹H NMR (CDCl₃): δ ~7.3 (dd), 7.2 (td), 7.0 (td), 6.9 (dd) ppm. GC-MS: Molecular ion (M⁺) at m/z 128/130.
5-Bromo-2-chloroanisole ¹H NMR, GC-MS¹H NMR (CDCl₃): Presence of a methoxy (B1213986) signal (singlet) around δ 3.9 ppm. GC-MS: Molecular ion (M⁺) at m/z 220/222/224.

Workflow for Impurity Identification:

start Impure this compound Sample gcms Perform GC-MS Analysis start->gcms hplc Perform HPLC Analysis start->hplc nmr Perform ¹H NMR Analysis start->nmr compare_gcms Compare fragmentation patterns and retention times to known impurities gcms->compare_gcms compare_hplc Compare retention times to known impurities hplc->compare_hplc compare_nmr Compare chemical shifts and coupling patterns to known impurities nmr->compare_nmr identify Identify Impurity/Impurities compare_gcms->identify compare_hplc->identify compare_nmr->identify end Proceed with appropriate purification method identify->end

Caption: Workflow for the identification of impurities in this compound.

Issue 2: Removal of Identified Impurities

Symptoms:

  • The purity of this compound is below the required specification for your experiment.

Recommended Purification Methods:

Purification MethodBest For RemovingExpected PurityExpected Yield
Recrystallization Small amounts of impurities with different solubility profiles.>98%70-90%
Column Chromatography Significant amounts of impurities, especially isomers with similar polarities.>99%60-80%

Workflow for Purification:

start Impure this compound decision Assess level and type of impurity start->decision recrystallization Recrystallization decision->recrystallization Minor impurities column_chromatography Column Chromatography decision->column_chromatography Major impurities / Isomers purity_check1 Check Purity (GC-MS/HPLC) recrystallization->purity_check1 purity_check2 Check Purity (GC-MS/HPLC) column_chromatography->purity_check2 success Pure Product (>98%) purity_check1->success Purity OK failure Purity still low purity_check1->failure Purity not OK purity_check2->success Purity OK purity_check2->failure Purity not OK repeat Repeat purification or try alternative method failure->repeat repeat->column_chromatography

Caption: Decision workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound with a starting purity of >95%.

Materials:

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., 9:1 heptane:ethyl acetate) while stirring and heating until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the recrystallized product using GC-MS, HPLC, or by measuring its melting point.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating isomeric impurities and for purifying material with lower initial purity.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

  • Analysis: Verify the purity of the final product by GC-MS or HPLC.

References

Stability of 5-Bromo-2-chlorophenol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Bromo-2-chlorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound is a light-yellow to white crystalline solid that is stable under ambient conditions.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2] It is advisable to protect it from prolonged exposure to heat, light, and strong oxidizing agents, as these conditions may lead to decomposition.[1]

Q2: Is this compound sensitive to light?

A2: While specific photostability studies on this compound are not extensively documented, related brominated phenols are known to undergo photodegradation upon exposure to UV light and sunlight. The degradation process can involve reactions such as photohydrolysis, debromination, and rearrangement of the bromine substituent. Therefore, it is best practice to store this compound in a light-protected container, especially if it is to be stored for extended periods or used in photosensitive applications.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored or mixed with strong oxidizing agents. Such combinations can lead to vigorous reactions and decomposition of the compound.

Q4: What are the expected thermal decomposition products of this compound?

A4: While specific data for this compound is limited, the thermal decomposition of brominated flame retardants, which are structurally related, can release hazardous substances.[3] Decomposition products may include hydrogen bromide, hydrogen chloride, carbon monoxide, and carbon dioxide.[3]

Troubleshooting Guides

Low Yield or Failed Reaction in Suzuki-Miyaura Coupling

Issue: You are experiencing low to no yield in a Suzuki-Miyaura cross-coupling reaction with this compound as the aryl halide.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to coordination with the starting material or impurities.

    • Solution: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can be effective for challenging substrates.

  • Inefficient Oxidative Addition: The C-Cl bond in 2-chlorophenols can be less reactive than C-Br bonds in Suzuki couplings.

    • Solution: Employ a more active catalyst system. You may also need to use higher reaction temperatures, but monitor for decomposition.

  • Base and Solvent Issues: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Ensure your base is strong enough and sufficiently soluble in the reaction medium. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective. A two-phase solvent system or the use of phase-transfer catalysts can sometimes be beneficial.

  • Side Reactions: Dehalogenation (replacement of Br or Cl with H) or homocoupling of the boronic acid can reduce the yield of the desired product.

    • Solution: To minimize dehalogenation, use boronic esters (e.g., pinacol (B44631) esters) which are more stable. Anhydrous conditions can also help reduce protodeboronation.

Incomplete Nucleophilic Aromatic Substitution (SNAr)

Issue: A nucleophilic substitution reaction with this compound is sluggish or does not go to completion.

Possible Causes and Solutions:

  • Insufficient Ring Activation: For a successful SNAr reaction, the aromatic ring needs to be activated by electron-withdrawing groups. The chloro and bromo substituents provide some activation, but it may not be sufficient for weak nucleophiles.

    • Solution: If possible, consider if the reaction can be performed under conditions that favor other mechanisms, or if a different synthetic route is more appropriate.

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to attack the aromatic ring.

    • Solution: If using a neutral nucleophile like an amine or alcohol, add a base to generate the more reactive conjugate base (amide or alkoxide). For less reactive nucleophiles, a stronger base or a different solvent might be necessary to enhance nucleophilicity.[4]

  • Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions.

    • Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can enhance the reactivity of the nucleophile.[4]

  • Suboptimal Temperature: SNAr reactions often require heating.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 183802-98-4[2]
Molecular Formula C₆H₄BrClO[2]
Molecular Weight 207.45 g/mol [5]
Appearance Light yellow to white crystals[6]
Melting Point 46-47 °C
Boiling Point 234.9 ± 20.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
Flash Point 95.9 ± 21.8 °C
Solubility Sparingly soluble in water. Soluble in many organic solvents.[2]

Experimental Protocols

General Protocol for Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound under various conditions. It should be adapted based on specific experimental needs and available analytical instrumentation.

1. Objective: To evaluate the stability of this compound under specific storage conditions (e.g., temperature, humidity, light) over a defined period.

2. Materials:

  • This compound (of known purity)

  • Controlled environmental chambers (for temperature and humidity)

  • Photostability chamber

  • Appropriate sample containers (e.g., amber glass vials)

  • Analytical instrumentation (e.g., HPLC, GC-MS)

  • Solvents for sample preparation (HPLC-grade)

3. Procedure:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of this compound into multiple sample containers.

    • Prepare solutions of this compound in relevant solvents if stability in solution is to be tested.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[7]

    • Photostability: Expose samples to light conditions as per ICH Q1B guidelines. Include a dark control stored under the same temperature conditions.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[7]

  • Analytical Testing:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Purity and Degradation Products: Use a validated stability-indicating method (e.g., HPLC with UV detection) to determine the purity of this compound and to detect and quantify any degradation products.[7]

      • Identification: Confirm the identity of the main peak and any major degradation products (e.g., by mass spectrometry).

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Identify and quantify any degradation products.

    • Determine the rate of degradation under accelerated conditions to predict the shelf-life under long-term storage conditions.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage under Varied Conditions cluster_analysis 3. Analysis at Time Points (T=0, 1, 3, 6... months) cluster_conclusion 4. Conclusion start Define Stability Protocol prep Prepare Samples of This compound start->prep long_term Long-Term (25°C / 60% RH) prep->long_term accelerated Accelerated (40°C / 75% RH) prep->accelerated photo Photostability (ICH Q1B) prep->photo analysis Analytical Testing (HPLC, GC-MS, Visual) long_term->analysis accelerated->analysis photo->analysis data_analysis Data Interpretation (Purity, Degradants) analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_start Starting Material cluster_conditions Degradation Conditions cluster_products Potential Degradation Pathways start This compound light Light (UV/Sunlight) heat Heat oxidants Strong Oxidizing Agents dehalogenation Dehalogenation Products (e.g., 2-Chlorophenol, 5-Bromophenol) light->dehalogenation polymerization Polymerization heat->polymerization oxidation Oxidation Products (e.g., Quinone-type structures) oxidants->oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 5-Bromo-2-chlorophenol.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering targeted solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

A lack of desired product can stem from several factors related to the challenging nature of the polyhalogenated and electron-deficient substrate.

  • Possible Cause: Ineffective catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be sufficient for this substrate.

    • Solution: Screen a variety of palladium sources and ligands. Electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition of the aryl halide, which is the rate-determining step.[1] Consider using more advanced Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines like P(t-Bu)₃.[1]

  • Possible Cause: Inappropriate base selection. The base is critical for the transmetalation step, and its strength and solubility can significantly affect the reaction rate.

    • Solution: For difficult couplings, stronger bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

  • Possible Cause: Suboptimal solvent system. The solvent must dissolve all reaction components and be stable at the reaction temperature.

    • Solution: Aprotic polar solvents like 1,4-dioxane, THF, and DMF are commonly used, often with the addition of water to help dissolve the base and facilitate transmetalation.[1][2]

  • Possible Cause: Insufficient reaction temperature. A low temperature can lead to a slow or incomplete reaction.

    • Solution: Gradually increase the reaction temperature. For challenging substrates, temperatures between 85-110 °C may be necessary.[2][3] Microwave irradiation can also be effective for improving yields with bromophenols.[4]

Issue 2: Poor Chemoselectivity (Reaction at the C-Cl Bond)

The Suzuki coupling should preferentially occur at the more reactive C-Br bond. Reaction at the C-Cl bond indicates that the reaction conditions are too harsh.

  • Possible Cause: High reaction temperature or an overly active catalyst system.

    • Solution: To favor coupling at the more reactive C-Br bond, employ milder reaction conditions.[3] Start with lower temperatures (e.g., room temperature to 60 °C) and monitor the reaction's progress.[1] A less reactive catalyst system might also favor reaction at the more labile C-Br bond.[1]

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Using a limiting amount of the boronic acid (e.g., 0.9-1.0 equivalents) can help promote mono-substitution at the C-Br position.[1]

Issue 3: Formation of Side Products (Dehalogenation and Homocoupling)

The formation of dehalogenated starting material or homocoupled biaryl products are common side reactions.

  • Possible Cause: Presence of oxygen or protic impurities. Dehalogenation can be promoted by certain solvents (e.g., alcohols) or impurities.[1] Homocoupling is often caused by the presence of oxygen.

    • Solution: Ensure anhydrous and deoxygenated reaction conditions. Purging the reaction mixture with an inert gas like argon or nitrogen before adding the catalyst is crucial.[1][2] Avoid using protic solvents if dehalogenation is a significant issue.[1]

  • Possible Cause: Inappropriate base.

    • Solution: Using a non-reducing base like K₃PO₄ or Cs₂CO₃ can help minimize side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in a Suzuki coupling?

A1: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[1][2][5][6] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position.[2] This allows for selective mono-arylation at the C5 position under standard conditions.[2]

Q2: What are the recommended starting conditions for selective coupling at the C-Br position?

A2: For a successful initial coupling at the C5-Bromo position, a well-chosen set of reaction parameters is crucial. The following table outlines reliable starting points for your optimization experiments.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and reliable starting point for C-Br couplings.[2] Pd(dppf)Cl₂ is also highly effective, especially for heteroaromatic substrates.[2]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppf (included with the catalyst)For the more reactive C-Br bond, standard phosphine ligands are often sufficient.[2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base.[2] K₃PO₄ is a stronger, non-nucleophilic base that can help prevent side reactions.[2]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)These solvent mixtures are effective for dissolving both the organic and inorganic reaction components.[2]
Temperature 85-100 °CThis temperature range is typically sufficient for coupling at the C-Br position without promoting reaction at the C-Cl bond.[2]

Q3: How can I achieve coupling at the C-Cl position after successful C-Br functionalization?

A3: Functionalizing the C2-Chloro position requires more vigorous conditions due to the lower reactivity of the C-Cl bond. The following table provides guidance for optimizing this more challenging transformation.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd₂(dba)₃ with a bulky, electron-rich ligandMore active catalyst systems are needed for the less reactive C-Cl bond.
Ligand Buchwald ligands (e.g., XPhos, SPhos) or P(t-Bu)₃These ligands promote the challenging oxidative addition of the C-Cl bond to the palladium center.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are generally required for less reactive aryl chlorides.
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂OThese solvent systems remain effective for the second coupling step.
Temperature 100-120 °CHigher temperatures are typically necessary to drive the reaction to completion.

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the C-Br Position:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Visualizations

experimental_workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon Purge) catalyst->inert solvent Add Degassed Solvent System inert->solvent heat Heat with Stirring (85-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify via Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki coupling.

troubleshooting_suzuki start Low/No Yield? catalyst Optimize Catalyst System (e.g., Buchwald Ligands) start->catalyst Yes base Use Stronger Base (K₃PO₄, Cs₂CO₃) start->base Yes temp Increase Temperature start->temp Yes side_products Side Products? start->side_products No success Improved Yield catalyst->success base->success temp->success dehalogenation Dehalogenation? side_products->dehalogenation Yes homocoupling Homocoupling? side_products->homocoupling Yes selectivity Poor Selectivity? side_products->selectivity No degas Ensure Rigorous Degassing and Anhydrous Conditions dehalogenation->degas homocoupling->degas degas->success milder_cond Use Milder Conditions: Lower Temp, Less Active Catalyst selectivity->milder_cond Yes check_stoich Check Stoichiometry (Limit Boronic Acid) selectivity->check_stoich Yes milder_cond->success check_stoich->success

Caption: Troubleshooting logic for Suzuki coupling.

References

Common side reactions and byproducts in 5-Bromo-2-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes are:

  • Demethylation of 5-Bromo-2-chloroanisole (B101544): This method involves the cleavage of the methyl ether of 5-Bromo-2-chloroanisole, typically using a strong Lewis acid like boron tribromide (BBr₃).

  • Direct Bromination of 2-Chlorophenol (B165306): This involves the electrophilic aromatic substitution of 2-chlorophenol with a brominating agent. This method requires careful control of reaction conditions to achieve the desired regioselectivity.

Q2: What are the main challenges in the direct bromination of 2-chlorophenol?

A2: The primary challenge is controlling the regioselectivity of the bromination. The hydroxyl group is a strong ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. This can lead to the formation of a mixture of isomers, principally 4-Bromo-2-chlorophenol and 6-Bromo-2-chlorophenol. Over-bromination, leading to di- or tri-brominated products, is also a significant side reaction.

Q3: How can I improve the regioselectivity in the bromination of 2-chlorophenol to favor the 5-bromo isomer's precursor (4-bromo-2-chlorophenol)?

A3: To enhance the formation of the desired 4-bromo isomer, several strategies can be employed:

  • Use of a Catalyst: Catalysts such as triethylamine (B128534) hydrochloride can help direct the bromination to the para position relative to the hydroxyl group, thus suppressing the formation of the 6-bromo isomer.[1]

  • Solvent Choice: Non-polar solvents like carbon disulfide or dichloromethane (B109758) are often preferred over polar solvents to moderate the reactivity of the brominating agent.

  • Temperature Control: Maintaining low reaction temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.[1]

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities depend on the synthetic route.

  • From demethylation: The primary impurity is likely unreacted 5-Bromo-2-chloroanisole.

  • From direct bromination: Expect isomeric impurities such as 4-Bromo-2-chlorophenol and 6-Bromo-2-chlorophenol, as well as polybrominated species like 2,6-dibromo-4-chlorophenol. Residual starting material (2-chlorophenol) may also be present.

Q5: How can I purify the crude this compound?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. Separating isomers can be challenging and may require careful selection of the solvent system for either technique. High-performance liquid chromatography (HPLC) can also be used for the separation of these isomers.[1]

Troubleshooting Guides

Synthesis Route 1: Demethylation of 5-Bromo-2-chloroanisole
Observed Issue Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Ensure the BBr₃ is fresh and has not been deactivated by moisture. - Use a sufficient molar excess of BBr₃ (typically 1.1 to 1.5 equivalents per ether group). - Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or GC-MS.
Product loss during work-up.- When quenching the reaction with methanol (B129727), be aware that the product is soluble in it. Evaporate the methanol under reduced pressure before extraction. - If an agglomerate forms between the organic and aqueous layers during extraction, try adding brine to break the emulsion. Adjusting the pH might also be necessary.
Presence of Starting Material in Final Product Incomplete reaction.- See "Low Yield of Product" troubleshooting steps. - Consider a purification step like column chromatography to separate the product from the starting material.
Synthesis Route 2: Direct Bromination of 2-Chlorophenol
Observed Issue Potential Cause Troubleshooting Steps
Low Yield of Desired 5-Bromo Isomer Poor regioselectivity.- Employ a regioselective catalyst like triethylamine hydrochloride. - Use a non-polar solvent such as dichloromethane or carbon tetrachloride. - Maintain a low reaction temperature (0-5 °C).
Formation of Polybrominated Byproducts Reaction conditions are too harsh or excess brominating agent used.- Use a milder brominating agent like N-bromosuccinimide (NBS). - Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent for monobromination). - Lower the reaction temperature.
Product is a Dark Oil or Discolored Solid Oxidation of the phenol (B47542) or presence of excess bromine.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up, wash the organic layer with a solution of a mild reducing agent like sodium bisulfite to remove excess bromine.
Difficult Separation of Isomers Similar physical properties of the isomers.- For column chromatography, use a high-resolution silica (B1680970) gel and test various solvent systems to optimize separation. - For recrystallization, try different solvents and solvent mixtures. Seeding with a pure crystal of the desired isomer can sometimes help. - Consider preparative HPLC for small-scale, high-purity separations.[1]

Data Presentation

Table 1: Effect of Catalyst on the Bromination of 2-Chlorophenol

CatalystSolventTemperature (°C)Yield of 4-Bromo-2-chlorophenol (%)6-Bromo-2-chlorophenol Byproduct (%)Reference
NoneCarbon TetrachlorideRoom Temp87Not specified[2]
Triethylamine HydrochlorideChlorobenzene5-899.10.6[2]
Ethyl-trimethyl ammonium (B1175870) bromideChlorobenzene5-15High (not specified)Low (not specified)[2]
Nanocatalyst (CuCl₂/ZnCl₂/AgCl)Not specified10-6097.3Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation

This protocol is adapted from a general procedure for the demethylation of 5-bromo-2-chloroanisole.

Materials:

  • 5-Bromo-2-chloroanisole

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Tert-butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve 5-bromo-2-chloroanisole (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add BBr₃ (1.1-1.5 eq) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-18 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a pre-cooled mixture of 2N NaOH and ice.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer twice with TBME.

  • Combine the aqueous layers and acidify to a suitable pH with 2N HCl.

  • Extract the acidified aqueous layer twice with TBME.

  • Combine all the organic phases and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: Selective Bromination of 2-Chlorophenol

This protocol is a general method for achieving high regioselectivity in the bromination of 2-chlorophenol.

Materials:

  • 2-Chlorophenol

  • Triethylamine hydrochloride

  • Bromine

  • Chlorobenzene

  • Sodium bisulfite solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) and triethylamine hydrochloride (0.03-0.06 eq) in chlorobenzene.

  • Cool the mixture to 5 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise over 3 hours, ensuring the temperature is maintained between 5-8 °C.

  • After the addition is complete, allow the reaction to stir at 15-20 °C for 1 hour.

  • Wash the reaction mixture with water, followed by a sodium bisulfite solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Mandatory Visualization

Synthesis_Pathways cluster_demethylation Route 1: Demethylation cluster_bromination Route 2: Bromination 5-Bromo-2-chloroanisole 5-Bromo-2-chloroanisole 5-Bromo-2-chlorophenol_1 This compound 5-Bromo-2-chloroanisole->5-Bromo-2-chlorophenol_1 BBr3, DCM 2-Chlorophenol 2-Chlorophenol Product_Mixture Mixture of Isomers 2-Chlorophenol->Product_Mixture Br2, Catalyst 5-Bromo-2-chlorophenol_2 This compound Product_Mixture->5-Bromo-2-chlorophenol_2 Purification

Caption: Synthetic routes to this compound.

Troubleshooting_Bromination Start Low Yield or Purity in Bromination? Check_Isomers High Isomer Content? Start->Check_Isomers Check_Polybromination Polybromination Observed? Start->Check_Polybromination Solution_Catalyst Use Catalyst (e.g., Et3N.HCl) Check_Isomers->Solution_Catalyst Yes Solution_Temp Lower Reaction Temperature Check_Isomers->Solution_Temp Yes Solution_Solvent Use Non-polar Solvent Check_Isomers->Solution_Solvent Yes Check_Polybromination->Solution_Temp Yes Solution_Stoichiometry Control Bromine Stoichiometry Check_Polybromination->Solution_Stoichiometry Yes End Improved Synthesis Solution_Catalyst->End Solution_Temp->End Solution_Stoichiometry->End Solution_Solvent->End

Caption: Troubleshooting workflow for the bromination of 2-chlorophenol.

Experimental_Workflow_Demethylation Start Start: Dissolve Starting Material Reaction Cool to 0-5°C and Add BBr3 Start->Reaction Stir Stir at Room Temperature Reaction->Stir Quench Quench with NaOH/Ice Stir->Quench Extraction1 Wash with TBME Quench->Extraction1 Acidify Acidify Aqueous Layer Extraction1->Acidify Extraction2 Extract with TBME Acidify->Extraction2 Dry Dry Combined Organic Layers Extraction2->Dry Evaporate Evaporate Solvent Dry->Evaporate End Final Product: this compound Evaporate->End

Caption: Experimental workflow for the demethylation of 5-Bromo-2-chloroanisole.

References

Addressing solubility issues of 5-Bromo-2-chlorophenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 5-Bromo-2-chlorophenol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a halogenated phenol (B47542) with limited solubility in water and moderate solubility in a range of common organic solvents.[1][2] Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the crystalline form of the compound.

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the common reasons for this?

A2: Several factors can contribute to dissolution problems:

  • Solvent Polarity: Using a solvent with a significantly different polarity from this compound can lead to poor solubility.

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound in that specific solvent at the current temperature.

  • Temperature: Solubility of solids in organic solvents generally increases with temperature. Insufficient heating can hinder dissolution.

  • Particle Size: Larger crystals of the compound will dissolve more slowly than smaller particles due to a smaller surface area-to-volume ratio.

  • Purity of the Compound: Impurities can sometimes affect the solubility characteristics of a compound.

Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?

A3: Yes, it is crucial to handle this compound with care in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).[3]

Troubleshooting Guide

This guide provides step-by-step solutions to common solubility challenges encountered with this compound.

Issue 1: The compound is not dissolving completely at room temperature.
Troubleshooting Steps Expected Outcome
1. Gentle Heating: The increased kinetic energy should help overcome the intermolecular forces of the solid, leading to better dissolution.
    a. Place the solution in a warm water bath (e.g., 40-50°C).
    b. Stir or agitate the solution gently.
2. Sonication: The ultrasonic waves can help to break down solid agglomerates and increase the interaction between the solute and solvent.
    a. Place the vial or flask in an ultrasonic bath.
    b. Sonicate for short intervals (e.g., 5-10 minutes).
3. Reduce Particle Size: Grinding the solid increases the surface area, which can accelerate the rate of dissolution.
    a. If you have solid material, gently grind it to a fine powder using a mortar and pestle before adding it to the solvent.
Issue 2: The compound precipitates out of solution after cooling.
Troubleshooting Steps Expected Outcome
1. Prepare a More Dilute Solution: The initial concentration may have been too close to the saturation point at room temperature. Reducing the concentration will keep the compound in solution.
    a. Add more solvent to the solution to decrease the overall concentration.
2. Use a Co-solvent: Adding a small amount of a solvent in which the compound is highly soluble can improve the overall solvating power of the solvent system.
    a. Introduce a co-solvent (e.g., a small amount of DMSO or DMF) to the solution and mix thoroughly.

Estimated Solubility of this compound in Common Organic Solvents

The following data is an estimation based on qualitative descriptions and the principle of "like dissolves like." Actual solubility may vary.

SolventPolarityEstimated Solubility
HexaneNon-polarPoor
TolueneNon-polarLow to Moderate
Dichloromethane (DCM)Polar aproticModerate
ChloroformPolar aproticModerate[1]
Ethyl AcetatePolar aproticModerate
AcetonePolar aproticModerate[1]
IsopropanolPolar proticModerate
EthanolPolar proticModerate[1]
MethanolPolar proticModerate
Dimethylformamide (DMF)Polar aproticHigh
Dimethyl sulfoxide (B87167) (DMSO)Polar aproticHigh
WaterPolar proticSparingly Soluble[2]

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Analysis: Analyze the filtered saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis).

  • Quantification: Determine the concentration of this compound in the sample by comparing its response to a calibration curve generated from the standard solutions.

  • Solubility Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solute to solvent equil 2. Equilibration Shake at constant temperature prep->equil separate 3. Phase Separation Allow solid to settle equil->separate sample 4. Sampling & Filtration Collect and filter supernatant separate->sample analyze 5. Analysis (e.g., HPLC, UV-Vis) sample->analyze quantify 6. Quantification Determine concentration analyze->quantify

Caption: A generalized workflow for determining the solubility of a solid compound in a liquid solvent.

troubleshooting_workflow Troubleshooting Logic for Dissolution Issues start Start: Compound does not dissolve heat_sonicate Apply gentle heat or sonication start->heat_sonicate dissolved_yes Dissolved? heat_sonicate->dissolved_yes end_success Success dissolved_yes->end_success Yes dissolved_no Dissolved? dissolved_yes->dissolved_no No check_conc Check concentration: Is it near saturation? dissolved_no->check_conc conc_high Yes: Dilute solution check_conc->conc_high Yes conc_ok No: Consider a different solvent check_conc->conc_ok No conc_high->end_success end_fail Re-evaluate solvent choice conc_ok->end_fail

Caption: A logical workflow for troubleshooting common issues when dissolving this compound.

References

Navigating the Complexities of 5-Bromo-2-chlorophenol Derivative NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-chlorophenol and its derivatives. This document offers a comprehensive resource of frequently asked questions, troubleshooting strategies, and detailed experimental protocols to ensure accurate and efficient spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts and splitting patterns for the aromatic protons of this compound?

A1: The three aromatic protons of this compound typically appear in the range of 6.8 to 7.3 ppm. Due to the substitution pattern, a specific set of multiplicities is observed: one doublet of doublets (dd), and two doublets (d). The proton positioned between the bromine and chlorine atoms will be the most deshielded (downfield).

Q2: The hydroxyl (-OH) proton signal is broad and its chemical shift is inconsistent between samples. Why does this happen?

A2: The chemical shift of the hydroxyl proton is highly sensitive to concentration, solvent, temperature, and the presence of acidic or water impurities.[1] Rapid proton exchange with other protic species in the sample can lead to signal broadening.[2] In some cases, the peak may be so broad that it is difficult to distinguish from the baseline.

Q3: How can I definitively identify the -OH proton signal?

A3: A "D₂O shake" experiment is the most reliable method.[3] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear from the spectrum.[3]

Q4: Why don't I see coupling between the aromatic protons and the bromine or chlorine atoms?

A4: While bromine and chlorine have NMR-active isotopes, they are quadrupolar nuclei. This property leads to very fast relaxation rates, which effectively decouples them from the neighboring protons, resulting in no observable splitting.

Q5: My aromatic signals are overlapping. What can I do to improve resolution?

A5: Overlapping signals in the aromatic region can be addressed in several ways:

  • Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.

  • Try a different deuterated solvent: Solvents can induce differential shifts in the proton resonances, potentially resolving the overlap.[3] Aromatic solvents like benzene-d₆ are known to cause significant changes in the appearance of the spectrum compared to chloroform-d₆.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, distorted peaks 1. Poor shimming of the magnetic field.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Inhomogeneous sample (undissolved material).1. Re-shim the spectrometer.2. Dilute the sample.3. Ensure the sample is free of paramagnetic metals.4. Filter the sample into the NMR tube to remove any particulate matter.
Unexpected peaks in the spectrum 1. Solvent impurities (e.g., residual non-deuterated solvent, water).2. Contamination from previous samples or cleaning solvents (e.g., acetone).3. Spinning sidebands.1. Use high-purity deuterated solvents. Check the chemical shifts of common laboratory solvents to identify contaminants.2. Ensure NMR tubes are thoroughly cleaned and dried before use.3. Improve shimming and ensure the NMR tube is properly centered and spinning.
Incorrect signal integration 1. Poor phasing of the spectrum.2. Broad signals (especially the -OH peak) can be difficult to integrate accurately.3. Overlapping signals.1. Carefully re-phase the spectrum.2. For the -OH peak, integration may not be reliable. Use the D₂O exchange to confirm its identity.3. Use deconvolution software or 2D NMR to help resolve and integrate overlapping peaks.
Complex, uninterpretable aromatic region 1. Second-order effects, especially if the chemical shift difference between coupled protons is small.2. Presence of multiple isomers or impurities.1. Acquiring the spectrum on a higher field instrument can often simplify the patterns to first-order.2. Verify the purity of the sample using other analytical techniques like chromatography (TLC, GC, HPLC).

Quantitative NMR Data for this compound

The following tables summarize the experimental ¹H NMR data and estimated ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.26dJ(H3-H4) ≈ 8.5
H-4~6.97ddJ(H3-H4) ≈ 8.5, J(H4-H6) ≈ 2.5
H-6~7.09dJ(H4-H6) ≈ 2.5
-OH~10.65bs-

Data obtained in DMSO-d₆. Chemical shifts and coupling constants are approximate and can vary with experimental conditions.[4]

Table 2: Estimated ¹³C NMR Spectral Data for this compound

CarbonEstimated Chemical Shift (δ, ppm)
C-1 (-OH)150 - 155
C-2 (-Cl)120 - 125
C-3130 - 135
C-4125 - 130
C-5 (-Br)115 - 120
C-6118 - 123

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Apply a line broadening factor (e.g., 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

    • Integrate all signals.

Visual Workflow and Logic Diagrams

troubleshooting_workflow cluster_start Initial Spectrum Analysis cluster_resolution Resolution Issues cluster_interpretation Spectral Interpretation cluster_advanced Advanced Techniques cluster_final Final Structure start Acquire NMR Spectrum check_quality Poor Resolution or Broad Peaks? start->check_quality shim Re-shim Spectrometer check_quality->shim Yes good_quality Good Quality Spectrum check_quality->good_quality No dilute Dilute Sample shim->dilute filter Filter Sample dilute->filter filter->good_quality assign_peaks Assign Signals (Chemical Shift, Integration, Multiplicity) good_quality->assign_peaks complex_aromatic Complex Aromatic Region? assign_peaks->complex_aromatic higher_field Use Higher Field NMR complex_aromatic->higher_field Yes final_structure Propose Structure complex_aromatic->final_structure No change_solvent Change Solvent higher_field->change_solvent two_d_nmr Acquire 2D NMR (COSY, HSQC) change_solvent->two_d_nmr two_d_nmr->final_structure

Caption: A logical workflow for troubleshooting complex NMR spectra of halogenated phenols.

Caption: Experimental workflow for the identification of a hydroxyl (-OH) proton signal.

References

Technical Support Center: Safe Disposal of 5-Bromo-2-chlorophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 5-Bromo-2-chlorophenol waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous compound with the following primary risks[1]:

  • Harmful if swallowed: Acute oral toxicity.

  • Harmful in contact with skin: Can be absorbed through the skin with toxic effects.

  • Causes skin irritation: Direct contact can lead to skin irritation.

  • Causes serious eye irritation: Poses a significant risk of eye damage upon contact.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory system.

Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate Personal Protective Equipment (PPE)[2].

Q2: Can I dispose of this compound waste down the drain?

A2: Absolutely not. As a halogenated organic compound, this compound is toxic to aquatic life and must not be released into the environment[3]. All waste containing this chemical must be collected and disposed of as hazardous waste.

Q3: What type of container should I use for this compound waste?

A3: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid[3]. The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms. Store this waste separately from other chemical waste streams to prevent accidental mixing with incompatible materials[3].

Q4: What is the general procedure for disposing of this compound?

A4: The standard and required method for the ultimate disposal of halogenated organic waste like this compound is high-temperature incineration by a licensed hazardous waste disposal company[4][5]. Your responsibility in the lab is to safely collect, label, and store the waste according to your institution's Environmental Health and Safety (EHS) guidelines before it is collected for incineration.

Q5: What should I do in case of a small spill of this compound?

A5: For a small spill (less than 50 ml of solution or a few grams of solid), follow these steps while wearing appropriate PPE[6]:

  • Alert personnel in the immediate area.

  • If the material is a solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container[3].

  • If it is a liquid, absorb the spill with an inert absorbent material like vermiculite (B1170534) or sand[3][6].

  • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste[3][7].

  • Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately[6][7].

Troubleshooting Guide

Issue: I have multiple small quantities of this compound waste in different forms (e.g., solid, dissolved in a non-halogenated solvent, dissolved in a halogenated solvent). How should I manage them?

Solution:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like weigh boats and paper towels, in a dedicated, clearly labeled hazardous waste container for solids.

  • Solution in Non-Halogenated Solvent: This waste should be collected in a container specifically for "Halogenated Organic Waste." Even though the solvent is non-halogenated, the presence of this compound classifies the entire mixture as halogenated waste.

  • Solution in Halogenated Solvent (e.g., Dichloromethane): Collect this in your standard "Halogenated Organic Liquid Waste" container.

  • Key Principle: Never mix different waste streams unless explicitly permitted by your EHS department. When in doubt, segregate.

Issue: The original container of this compound appears degraded or the label is illegible.

Solution:

  • If the contents are known with certainty, carefully transfer them to a new, appropriate, and properly labeled waste container.

  • If the identity of the chemical is uncertain, label it as "Unknown Halogenated Phenolic Compound" and consult your EHS department for guidance on identification and disposal. Do not attempt to guess the contents.

  • Report the degraded container to your lab manager or safety officer.

Issue: I accidentally mixed this compound waste with a strong oxidizing agent (e.g., nitric acid, bromine).

Solution:

  • Do not attempt to neutralize or handle the mixture. Mixing halogenated phenols with strong oxidizers can lead to violent reactions[6].

  • Alert others in the immediate vicinity and evacuate the area if you notice any signs of a reaction (e.g., gas evolution, heat, color change).

  • Contact your institution's EHS or emergency response team immediately and inform them of the specific chemicals that were mixed.

Data Presentation: Properties of this compound

PropertyValueSource
Chemical Formula C₆H₄BrClO[1]
Molecular Weight 207.45 g/mol [1]
CAS Number 183802-98-4[1]
Appearance White to cream or pale brown crystalline solid[8]
Melting Point 46-47 °C (can range up to 54-60°C)[8][9]
Boiling Point 234.9 ± 20.0 °C at 760 mmHg[9]
Density 1.8 ± 0.1 g/cm³[9]
Flash Point 95.9 ± 21.8 °C[9]
GHS Hazard Statements H302, H312, H315, H319, H335[1]

Experimental Protocol: Pre-treatment and Packaging of this compound Waste for Disposal

This protocol outlines the standard procedure for preparing this compound waste for collection by a licensed disposal service. The goal is not in-lab decomposition but safe and compliant packaging.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Chemical safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Designated hazardous waste container (chemically compatible, leak-proof, with a screw cap).

  • Hazardous waste labels (as provided by your institution's EHS department).

  • Inert absorbent material (e.g., vermiculite) for liquid waste.

  • pH paper (if neutralizing acidic or basic solutions containing the compound).

Procedure:

Part A: Solid Waste (Pure Compound, Contaminated Labware)

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated solid waste container. This includes used gloves, weigh paper, and contaminated silica (B1680970) gel.

  • Containerization: Ensure the solid waste container is robust and can be securely sealed. Do not overfill the container.

  • Labeling: Attach a hazardous waste label to the container. Fill out all required information, including the full chemical name "this compound" and an estimate of the quantity.

Part B: Liquid Waste (Solutions containing this compound)

  • Segregation: Collect all liquid waste containing this compound in a designated "Halogenated Organic Liquid Waste" container.

  • pH Check (Aqueous Solutions Only): If the waste is in an aqueous solution, check the pH. If it is strongly acidic or basic, it may require neutralization before being added to the main waste container. Consult your EHS guidelines. Never neutralize solutions containing reactive chemicals without a specific protocol.

  • Containerization:

    • Use a chemically resistant, shatter-proof container with a secure screw-top lid.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

    • For transportation within the lab, place the waste container in a secondary containment bin.

  • Labeling: Attach a hazardous waste label. List "this compound" and all other solvent components with their estimated percentages.

Part C: Final Storage

  • Secure Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Log and Request Pickup: Log the waste container in your lab's inventory and schedule a pickup with your institution's EHS department according to their procedures.

Visualizations

Waste_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Disposal Vendor Procedures generation Waste Generation (Solid or Liquid) ppe Don Appropriate PPE generation->ppe segregate Segregate Waste (Halogenated vs. Non-Halogenated) ppe->segregate container Select Compatible Waste Container segregate->container label_waste Label Container Correctly (Contents, Hazards) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Schedule & Await EHS Waste Pickup store->pickup transport Transport to Central Accumulation Facility pickup->transport manifest Manifest for Licensed Vendor transport->manifest incinerate High-Temperature Incineration manifest->incinerate

Caption: Workflow for the safe disposal of this compound waste.

Spill_Response_Logic spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Immediate Danger evacuate Evacuate Area & Call Emergency Response assess->evacuate Large Spill or High Hazard ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe Small Spill & Manageable alert->assess contain Contain Spill (Absorb Liquid / Cover Solid) ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area & Dispose of Materials cleanup->decon report Report to Supervisor & EHS decon->report

References

Troubleshooting guide for reactions involving 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-chlorophenol. The information is designed to address specific issues that may be encountered during experimental procedures.

General Information and Properties

This compound is a versatile halogenated phenol (B47542) used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is defined by three key sites: the phenolic hydroxyl group, the bromine atom, and the chlorine atom. Understanding its properties is crucial for successful reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 183802-98-4[1][3][4]
Molecular Formula C₆H₄BrClO[3][4][5]
Molecular Weight 207.45 g/mol [1][3][6]
Melting Point 46-58 °C[1][4]
Boiling Point 234.9 ± 20.0 °C at 760 mmHg[4]
Appearance Off-white to light brown crystalline solid[2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, chloroform, and acetone.[2]

Safety Note: this compound is harmful if swallowed and can cause skin and serious eye irritation.[3][6] Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, and consult the Safety Data Sheet (SDS) before use.[1][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered in reactions involving this compound.

Q1: My reaction yield is consistently low when using this compound in a Williamson ether synthesis. What are the likely causes?

A1: Low yields in ether synthesis with phenols are often related to incomplete deprotonation or suboptimal reaction conditions.

  • Base Selection: The hydroxyl group of a phenol is weakly acidic. A strong enough base is required to generate the more nucleophilic phenoxide ion. Weak bases may result in an unfavorable equilibrium and low conversion.

    • Poor Choice: Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N).

    • Good Choice: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH).

  • Solvent: A polar aprotic solvent is typically ideal as it can dissolve the ionic phenoxide intermediate without interfering with its nucleophilicity.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.

  • Temperature: While some reactions proceed at room temperature, gentle heating (40-80 °C) can often increase the reaction rate and improve yields. However, excessive heat can lead to side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration) and obtaining a mixture of isomers. How can I improve regioselectivity?

A2: The regiochemical outcome is dictated by the directing effects of the three substituents on the ring. The hydroxyl group is a strongly activating ortho-, para-director.[8][9] The chlorine is a deactivating ortho-, para-director, and the bromine is a deactivating ortho-, para-director.

  • Steric Hindrance: The positions ortho to the hydroxyl group (positions 3 and 6) are sterically hindered by the adjacent chlorine and bromine atoms, respectively. This often favors substitution at the para position (position 4).

  • Reaction Conditions: To avoid polysubstitution, which is common with highly activated phenols, use milder reaction conditions.[9][10]

    • For nitration, use dilute nitric acid at a low temperature instead of concentrated acid.[9]

    • For bromination, use a less reactive bromine source like N-Bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) instead of bromine water, which can lead to polybromination.[10][11]

Q3: My Suzuki cross-coupling reaction is sluggish or fails completely. What should I troubleshoot?

A3: The success of a Suzuki-Miyaura coupling depends on the careful optimization of the catalyst, base, and solvent system.[12] The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-couplings, so the reaction should be selective at the bromine position.

  • Catalyst System: The choice of palladium source and ligand is critical.

    • Palladium Precatalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are common choices.[13] Ensure the catalyst is not old or deactivated.

    • Ligand: If using a simple palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., SPhos, XPhos, PPh₃) is required. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: The base is essential for activating the boronic acid.[14] An inadequate base or one that is not sufficiently soluble can stall the reaction.

    • Common Choices: Aqueous K₂CO₃, K₃PO₄, Cs₂CO₃.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.

    • Typical Systems: Dioxane/Water, Toluene/Water, DMF/Water.[12]

  • Oxygen: The active Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen. Ensure the reaction mixture is properly degassed (e.g., by bubbling with argon or nitrogen) before adding the catalyst and run the reaction under an inert atmosphere.

// Node Definitions with specific color and fontcolor start [label="Reaction Fails\n(Low Yield / No Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; reagents [label="1. Check Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="2. Check Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="3. Analyze Crude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

purity [label="Purity Issue?\n(Use NMR, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; stoich [label="Incorrect Stoichiometry?", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Reagent Degradation?", fillcolor="#FBBC05", fontcolor="#202124"];

temp_solvent [label="Suboptimal Temp/Solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Catalyst/Base Inactive?", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere [label="Inert Atmosphere Needed?", fillcolor="#FBBC05", fontcolor="#202124"];

side_products [label="Side Product Formation?", fillcolor="#FBBC05", fontcolor="#202124"]; no_reaction [label="No Reaction Occurred?", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> reagents [label=" First "]; start -> conditions [label=" Then "]; start -> analysis [label=" Finally "];

reagents -> purity; reagents -> stoich; reagents -> degradation;

conditions -> temp_solvent; conditions -> catalyst; conditions -> atmosphere;

analysis -> side_products; analysis -> no_reaction; } caption="General troubleshooting workflow for a failing reaction."

Experimental Protocols

The following is a representative protocol for a selective Suzuki-Miyaura cross-coupling reaction at the C-Br position.

Protocol 1: Selective Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 5-phenyl-2-chlorophenol.

Materials:

ReagentMW ( g/mol )AmountEquivalents
This compound207.45207.5 mg (1.0 mmol)1.0
Phenylboronic Acid121.93146 mg (1.2 mmol)1.2
Pd(PPh₃)₄1155.5635 mg (0.03 mmol)0.03
Potassium Carbonate (K₂CO₃)138.21415 mg (3.0 mmol)3.0
1,4-Dioxane (B91453)-8 mL-
Water (degassed)-2 mL-

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and phenylboronic acid (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add 1,4-dioxane (8 mL) and the aqueous solution of K₂CO₃ (3.0 eq in 2 mL of degassed water) via syringe.

  • Degassing: Bubble argon through the stirred solution for another 15 minutes to ensure the mixture is thoroughly deoxygenated.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate (B1210297) mobile phase) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to yield the final product.

Visual Troubleshooting Guides

The following diagrams provide logical pathways for addressing specific experimental challenges.

// Node Definitions start [label="Planning Suzuki Coupling with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; setup [label="Assemble Reagents:\n- Boronic Acid (1.1-1.5 eq)\n- Pd Catalyst (1-5 mol%)\n- Base (2-3 eq)\n- Solvent (e.g., Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Degas System Thoroughly\n(Critical for Pd(0) activity)", fillcolor="#FBBC05", fontcolor="#202124"]; run_rxn [label="Run Reaction at 80-100 °C\nMonitor by TLC/GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome [label="Check Outcome", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

good_yield [label="High Yield of\nDesired Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

low_yield [label="Low Conversion / Stalled Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Complex Mixture /\nSide Products", fillcolor="#FBBC05", fontcolor="#202124"];

// Troubleshooting paths ts_low1 [label="Check Base:\nIs it strong/soluble enough?\n(Try Cs₂CO₃ or K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts_low2 [label="Check Catalyst/Ligand:\nIs catalyst active?\nTry a different ligand (e.g., SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts_low3 [label="Increase Temperature:\nReaction may be too slow.", fillcolor="#F1F3F4", fontcolor="#202124"];

ts_side1 [label="Protodehalogenation?\n(Loss of Br)\n- Ensure inert atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; ts_side2 [label="Homocoupling of Boronic Acid?\n- Lower temperature\n- Check stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; ts_side3 [label="Reaction at C-Cl bond?\n- Use milder conditions\n- Lower temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> setup -> degas -> run_rxn -> outcome; outcome -> good_yield [label="Success"]; outcome -> low_yield [label="Problem"]; outcome -> side_products [label="Problem"];

low_yield -> ts_low1 [label="Troubleshoot"]; low_yield -> ts_low2 [label="Troubleshoot"]; low_yield -> ts_low3 [label="Troubleshoot"];

side_products -> ts_side1 [label="Analyze"]; side_products -> ts_side2 [label="Analyze"]; side_products -> ts_side3 [label="Analyze"]; } caption="Decision pathway for Suzuki-Miyaura coupling."

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-chlorophenol and its Alternatives in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. 5-Bromo-2-chlorophenol, a halogenated aromatic compound, serves as a versatile building block in the synthesis of a variety of complex molecules.[1] This guide provides an objective comparison of this compound with its structural isomers and other related halogenated phenols, supported by physicochemical data and its application in the synthesis of bioactive molecules.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound from various commercial suppliers typically includes the following specifications, ensuring its quality and purity for synthetic applications.

ParameterTypical SpecificationAnalytical Method
Appearance White to light yellow or cream crystalline powder or solid.[2]Visual Inspection
Purity (Assay) ≥96% to ≥98%.[2][3]Gas Chromatography (GC)
Melting Point 46-47 °C or 54-60 °C.[2][3]Melting Point Apparatus
Molecular Formula C₆H₄BrClO.[4]-
Molecular Weight 207.45 g/mol .[4]-

Performance Comparison in Biocatalysis

The precise positioning of halogen substituents on the phenol (B47542) ring significantly influences the molecule's interaction with enzymes, a key consideration in biocatalytic syntheses. A study on the enzymatic oxidative coupling of halogenated phenols by the cytochrome P450 enzyme Bmp7 provides valuable comparative data on the binding affinities of this compound's isomers.

While direct data for this compound was not available in the comparative study, the data for its structural isomer, 4-Bromo-2-chlorophenol, and other related compounds, offers insight into how subtle structural changes impact biological recognition. A lower dissociation constant (KD) indicates a stronger binding affinity.

CompoundStructureKD (μM)
4-Bromo-2-chlorophenol Isomer of this compound11.3 ± 1.2
2,4-Dichlorophenol Alternative Dihalogenated Phenol11.6 ± 2.1
2,4-Dibromophenol Alternative Dihalogenated PhenolStrong Binding (Comparable to 4-bromo-2-chlorophenol)

This data suggests that the electronic and steric properties imparted by the specific arrangement of bromine and chlorine atoms are critical for substrate recognition by the enzyme. The choice of isomer can therefore be pivotal in designing efficient biocatalytic processes.

Reactivity and Synthetic Utility

The reactivity of halogenated phenols like this compound is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The chlorine and bromine atoms are deactivating due to their inductive effect but are also ortho, para-directing due to resonance.[5] The interplay of these effects in different isomers can lead to variations in reactivity and regioselectivity in reactions such as ether synthesis, coupling reactions, and electrophilic aromatic substitution.[6]

Experimental Protocols

The following is a representative experimental protocol for a key synthetic transformation involving a halogenated phenol, which can be adapted for this compound and its alternatives. This protocol describes the synthesis of a precursor to a phosphodiesterase 4 (PDE4) inhibitor.

Synthesis of a Diaryl Ether Intermediate

Objective: To synthesize a diaryl ether via a nucleophilic aromatic substitution reaction, a common step in the synthesis of many pharmaceutical compounds.

Materials:

  • This compound (or an isomeric alternative)

  • An activated aryl fluoride (B91410) (e.g., 4-fluorobenzonitrile)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the activated aryl fluoride in a mixture of DMF and toluene.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (typically 100-120 °C) and stir for several hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired diaryl ether.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway where molecules derived from this compound could be active, and a typical experimental workflow for their synthesis and evaluation.

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA AMP AMP PDE4->AMP Hydrolysis PKA_active PKA (active) PKA->PKA_active Activation Inflammation Pro-inflammatory Mediators PKA_active->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Promotes Inhibitor PDE4 Inhibitor (Derived from This compound) Inhibitor->PDE4 Inhibition

Caption: The PDE4 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., this compound) Reaction Chemical Transformation (e.g., Ether Synthesis) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In vitro Assay (e.g., PDE4 Inhibition Assay) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: A generalized experimental workflow for synthesis and evaluation.

References

A Comparative Analysis of the Reactivity of 5-Bromo-2-chlorophenol and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated phenols is crucial for the strategic design of synthetic pathways and the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 5-bromo-2-chlorophenol with other halogenated phenols, focusing on key reaction types including electrophilic substitution, oxidation, and palladium-catalyzed cross-coupling reactions. The comparative analysis is supported by experimental data and detailed methodologies to facilitate its application in a research and development setting.

Acidity and its Influence on Reactivity

The acidity of a phenol (B47542), quantified by its pKa value, is a fundamental determinant of its reactivity. The electron-withdrawing or -donating nature of substituents on the aromatic ring significantly influences the stability of the corresponding phenoxide ion. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The interplay of these effects, along with the position of the halogens, dictates the overall acidity.

Table 1: pKa Values of Selected Monohalogenated Phenols

CompoundHalogenIsomer PositionpKa Value
2-FluorophenolFluorineortho8.7
3-FluorophenolFluorinemeta9.3
4-FluorophenolFluorinepara9.9
2-ChlorophenolChlorineortho8.52
3-ChlorophenolChlorinemeta9.12
4-ChlorophenolChlorinepara9.41
2-BromophenolBromineortho8.42
3-BromophenolBrominemeta9.11
4-BromophenolBrominepara9.34
2-IodophenolIodineortho8.51
4-IodophenolIodinepara9.33

Note: Data compiled from various sources. The acidity trends are influenced by the balance of inductive and resonance effects of the halogen substituents.

Electrophilic Aromatic Substitution: Nitration

The hydroxyl group of phenols is a strong activating group, directing electrophiles to the ortho and para positions. The presence of halogen atoms, which are deactivating, modulates the reactivity of the aromatic ring towards electrophilic substitution.

In a comparative study on the nitration of various phenols, the reaction conditions and yields provide insight into their relative reactivities. While specific comparative kinetic data for the nitration of this compound is scarce, the general principles of electrophilic aromatic substitution on substituted phenols can be applied. The electron-withdrawing nature of the bromine and chlorine atoms in this compound deactivates the ring compared to phenol itself, requiring slightly harsher conditions or resulting in lower yields for electrophilic substitution reactions like nitration. The incoming nitro group is directed to the positions ortho and para to the activating hydroxyl group.

Table 2: Comparative Yields for the Nitration of Selected Phenols

Phenolic CompoundNitrating AgentSolventMajor ProductsTotal Yield (%)
PhenolNaNO₂ / Oxalic acid dihydrate / wet SiO₂CH₂Cl₂2-Nitrophenol, 4-Nitrophenol89
4-ChlorophenolNaNO₂ / Oxalic acid dihydrate / wet SiO₂CH₂Cl₂4-Chloro-2-nitrophenol95
4-BromophenolNaNO₂ / Oxalic acid dihydrate / wet SiO₂CH₂Cl₂4-Bromo-2-nitrophenol90

Data adapted from a study on heterogeneous nitration of phenols.[1]

Electrophilic_Nitration_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Halogenated_Phenol Halogenated Phenol (e.g., this compound) Reaction_Vessel Reaction Vessel (Solvent, Controlled Temperature) Halogenated_Phenol->Reaction_Vessel Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄ or NaNO₂/acid) Nitrating_Agent->Reaction_Vessel Quenching Quenching (e.g., with ice-water) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (e.g., with organic solvent) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Nitrated_Phenol Nitrated Halogenated Phenol Purification->Nitrated_Phenol Isolated Product

Caption: Experimental workflow for the electrophilic nitration of halogenated phenols.

Oxidation Reactions

The susceptibility of halogenated phenols to oxidation is a critical aspect of their environmental fate and is also relevant in synthetic transformations. Advanced Oxidation Processes (AOPs), such as those involving UV/H₂O₂ or UV/persulfate, are effective in degrading these compounds. The reaction rates are influenced by the type and position of the halogen substituents.

A comparative study on the degradation of various bromophenols and chlorophenols using AOPs revealed that the degradation rates are dependent on the position of the halogen. In the UV/PDS (peroxydisulfate) process, the order of degradation rates for monohalogenated phenols was found to be para > ortho > meta.[2][3] While this study did not include this compound, the data for monohalogenated phenols provides a basis for predicting its behavior. The presence of two halogens would likely influence the electron density of the aromatic ring and its susceptibility to oxidative attack.

Table 3: Second-Order Rate Constants for the Oxidation of Halogenated Phenols by Sulfate (B86663) Radicals (SO₄⁻•)

Compoundk (M⁻¹s⁻¹)
2-Chlorophenol4.8 x 10⁹
3-Chlorophenol3.9 x 10⁹
4-Chlorophenol5.5 x 10⁹
2-Bromophenol5.1 x 10⁹
3-Bromophenol4.2 x 10⁹
4-Bromophenol5.8 x 10⁹

Data from a comparative study on the oxidation of halogenated phenols in UV/PDS and UV/H₂O₂ processes.[2][3]

Oxidation_Pathway Halogenated_Phenol Halogenated Phenol Phenoxyl_Radical Phenoxyl Radical Intermediate Halogenated_Phenol->Phenoxyl_Radical Electron Transfer Oxidizing_Agent Oxidizing Agent (e.g., •OH, SO₄⁻•) Oxidizing_Agent->Phenoxyl_Radical Quinone_Products Quinone-type Products Phenoxyl_Radical->Quinone_Products Further Oxidation Ring_Opening Ring Opening Quinone_Products->Ring_Opening Mineralization Mineralization (CO₂, H₂O, Halide ions) Ring_Opening->Mineralization

Caption: Generalized pathway for the oxidation of halogenated phenols.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and the reactivity of the halogenated phenol is dependent on the nature of the halogen. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond.

For this compound, the C-Br bond is expected to be more reactive than the C-Cl bond in a Suzuki coupling. This differential reactivity allows for selective functionalization at the 5-position. While direct comparative kinetic data for a range of dihalogenated phenols is limited, the established principles of Suzuki coupling predict that this compound would be more reactive than a corresponding dichlorophenol but less reactive than a bromo-iodophenol at the bromine-substituted position.

Table 4: Representative Yields for Suzuki Coupling of Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemProduct Yield (%)
4-BromophenolPhenylboronic acid10% Pd/C, K₂CO₃21.75
4-IodophenolPhenylboronic acid10% Pd/C, K₂CO₃17.9
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃High Yield

Data from various sources illustrating the relative reactivity in Suzuki coupling reactions.[4]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ox_Ad Oxidative Addition Ox_Ad->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 Red_Elim Reductive Elimination ArPdAr_prime->Red_Elim Red_Elim->Pd0 Ar_Ar_prime Ar-Ar' Red_Elim->Ar_Ar_prime ArX Ar-X (Halogenated Phenol) ArX->Ox_Ad Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Electrophilic Nitration of a Halogenated Phenol

A suspension of the halogenated phenol (1 eq.), a nitrating agent such as sodium nitrite (B80452) (1-3 eq.), and a solid acid catalyst (e.g., oxalic acid dihydrate, 1-3 eq.) in a suitable solvent like dichloromethane (B109758) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the nitrated halogenated phenol.[1]

General Procedure for Suzuki-Miyaura Coupling of a Halogenated Phenol

To a reaction vessel under an inert atmosphere, the halogenated phenol (1 eq.), a boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.) are added. A degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water, is then introduced. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5]

Conclusion

The reactivity of this compound is a product of the complex interplay between the activating hydroxyl group and the deactivating, ortho, para-directing halogen substituents. In electrophilic aromatic substitution, it is expected to be less reactive than phenol but will undergo substitution at positions activated by the hydroxyl group. In oxidation reactions, its degradation rate will be influenced by the positions of the halogens. For palladium-catalyzed cross-coupling reactions, the C-Br bond offers a site for selective functionalization due to its higher reactivity compared to the C-Cl bond. This comparative guide provides a framework for understanding and predicting the reactivity of this compound in various chemical transformations, supported by available experimental data and established chemical principles. Further quantitative studies on the reactivity of this compound are warranted to provide more precise comparisons.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-chlorophenol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chlorophenol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity is critical for the quality, safety, and efficacy of the final product. The validation of analytical methods is a fundamental requirement in the pharmaceutical industry, providing documented evidence that a procedure is fit for its intended purpose.[1][2][3] This guide provides a comparative overview of two common chromatographic methods for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The methods and data presented are based on established principles for the analysis of halogenated phenols and align with the validation parameters outlined by the International Council on Harmonisation (ICH) guidelines.[1][2][3][4]

Logical Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm its suitability for the intended application. The workflow ensures that the method is reliable, reproducible, and accurate for the quantification of the main component and its impurities.

Analytical Method Validation Workflow start Define Analytical Target Profile (ATP) dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation_exec Execute Validation Experiments protocol->validation_exec specificity Specificity/ Selectivity report Compile Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report validation_exec->specificity validation_exec->linearity validation_exec->accuracy validation_exec->precision validation_exec->lod_loq validation_exec->robustness lifecycle Method Lifecycle Management report->lifecycle

A generalized workflow for analytical method validation.

Comparison of Analytical Methods

Gas Chromatography (GC) is frequently the default method for analyzing volatile and thermally stable compounds like halogenated phenols. High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for less volatile impurities or when derivatization is not desired.

Data Presentation: Summary of Validation Parameters

The following table summarizes typical performance characteristics for validated GC-FID and HPLC-UV methods for the purity assessment of this compound. These values are representative and serve as a benchmark for method performance.

Validation Parameter Method A: GC-FID Method B: HPLC-UV ICH Acceptance Criteria (Typical for Purity Assay)
Specificity Demonstrated by baseline separation of the main peak from potential impurities and solvent front.Demonstrated by peak purity analysis (e.g., DAD) and separation from potential impurities.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.999R² ≥ 0.99
Range 80% to 120% of the nominal concentration80% to 120% of the nominal concentrationEstablished by confirming acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Typically 98.0% to 102.0% for the drug substance.
Precision (RSD%)
Repeatability (Intra-day)≤ 1.0%≤ 1.0%RSD ≤ 1.0%
Intermediate Precision (Inter-day)≤ 2.0%≤ 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) ~0.01% (area %)~0.01% (area %)Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.03% (area %)~0.03% (area %)Signal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate (±5%), oven temperature (±2°C), and injector temperature (±5°C).Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%).No significant impact on results from minor, deliberate variations in method parameters.
Experimental Workflow Comparison

The operational workflows for GC-FID and HPLC-UV methods involve distinct steps for sample preparation and analysis, as illustrated below.

Experimental Workflow Comparison cluster_0 Method A: GC-FID Workflow cluster_1 Method B: HPLC-UV Workflow gc_start Weigh Sample gc_dissolve Dissolve in Volatile Solvent (e.g., Hexane) gc_start->gc_dissolve gc_vial Transfer to GC Vial gc_dissolve->gc_vial gc_inject Inject into GC System (High Temp Inlet) gc_vial->gc_inject gc_separate Vaporize & Separate in Capillary Column (Temp Program) gc_inject->gc_separate gc_detect Detect by Flame Ionization Detector (FID) gc_separate->gc_detect gc_analyze Analyze Data (Area % Purity) gc_detect->gc_analyze hplc_start Weigh Sample hplc_dissolve Dissolve in Mobile Phase (e.g., ACN/Water) hplc_start->hplc_dissolve hplc_filter Filter through 0.45 µm Syringe Filter hplc_dissolve->hplc_filter hplc_vial Transfer to HPLC Vial hplc_filter->hplc_vial hplc_inject Inject into HPLC System (Liquid Phase) hplc_vial->hplc_inject hplc_separate Separate on Reversed-Phase Column (Isocratic/Gradient) hplc_inject->hplc_separate hplc_detect Detect by UV Detector (e.g., 280 nm) hplc_separate->hplc_detect hplc_analyze Analyze Data (Area % Purity) hplc_detect->hplc_analyze

Comparison of sample preparation and analysis workflows.

Experimental Protocols

Detailed methodologies for the two key analytical methods are provided below. These protocols are representative and may require optimization based on the specific instrumentation and potential impurities present.

Method A: Purity by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of this compound and quantifying other volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Injection Mode: Split (50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data System: Empower, Chromeleon, or equivalent.

2. Reagents and Materials:

  • Solvent: Hexane or Toluene (HPLC Grade).

  • Reference Standard: this compound, of known high purity (e.g., >99.5%).

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the Standard Solution.

4. Purity Calculation:

  • Purity is typically determined by area percent normalization. The area of the this compound peak is expressed as a percentage of the total area of all integrated peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method B: Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method provides an alternative approach for purity determination and is particularly useful for analyzing non-volatile or thermally labile impurities.

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a 2998 Photodiode Array (PDA) or tunable UV detector.

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic. A typical starting condition would be a 60:40 mixture of Mobile Phase B and Mobile Phase A. This should be optimized to achieve a retention time of 5-10 minutes for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Data System: Empower, Chromeleon, or equivalent.

2. Reagents and Materials:

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).

  • Reference Standard: this compound, of known high purity (e.g., >99.5%).

3. Sample Preparation:

  • Diluent: Prepare the mobile phase composition as the diluent.

  • Standard Solution: Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the Standard Solution. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Purity Calculation:

  • Similar to the GC method, purity is determined by area percent normalization.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

Both GC-FID and HPLC-UV are robust and reliable methods for the purity assessment of this compound. The choice of method often depends on the specific context, such as the volatility of expected impurities, available instrumentation, and the overall analytical strategy. For routine quality control of the bulk substance, the GC-FID method is often preferred for its simplicity and speed. The HPLC-UV method provides a valuable orthogonal technique, crucial for comprehensive impurity profiling and method validation as required by regulatory agencies. A thorough validation as per ICH guidelines is mandatory to ensure that the chosen method yields consistently accurate and reliable data.[5]

References

Spectroscopic Comparison of 5-Bromo-2-chlorophenol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-Bromo-2-chlorophenol and its positional isomers is crucial for their unambiguous identification in complex research and development environments. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, supplemented with detailed experimental protocols to aid in replication and method development.

This publication is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical data for the differentiation of these closely related halogenated phenols. The presented data, compiled from various spectroscopic databases and literature sources, is organized for straightforward comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm and Coupling Constant (J) Hz
This compound Data not readily available in searched resources.
2-Bromo-4-chlorophenol 7.46 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.7, 2.4 Hz, 1H), 6.90 (d, J = 8.7 Hz, 1H), 5.69 (s, 1H, -OH)
4-Bromo-2-chlorophenol 7.46 (d, J=2.5 Hz, 1H), 7.28 (dd, J=8.7, 2.5 Hz, 1H), 6.90 (d, J=8.7 Hz, 1H), 5.54 (s, 1H, -OH)[1][2]
3-Bromo-4-chlorophenol 7.38 (d, J = 2.3 Hz, 1H), 7.16 (dd, J = 8.7, 2.3 Hz, 1H), 6.96 (d, J = 8.7 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not readily available in searched resources.
4-Bromo-2-chlorophenol 150.9, 133.0, 130.5, 121.8, 117.2, 115.8
3-Bromo-4-chlorophenol 152.3, 132.8, 129.0, 122.6, 120.6, 117.6

Table 3: Infrared (IR) Spectroscopy Data (ATR)

CompoundKey Absorption Bands (cm⁻¹)
This compound 3450-3300 (O-H stretch), 1580, 1470, 1420 (C=C stretch), 1250 (C-O stretch), 860, 800 (C-H bend), 670 (C-Cl stretch), 630 (C-Br stretch)[3][4]
4-Bromo-3-chlorophenol 3400-3300 (O-H stretch), 1590, 1480, 1400 (C=C stretch), 1260 (C-O stretch), 870, 810 (C-H bend), 680 (C-Cl stretch), 640 (C-Br stretch)[5]
2-Bromo-4-chlorophenol 3500-3400 (O-H stretch), 1590, 1480, 1420 (C=C stretch), 1240 (C-O stretch), 870, 810 (C-H bend), 690 (C-Cl stretch), 650 (C-Br stretch)
3-Bromo-5-chlorophenol 3500-3400 (O-H stretch), 1580, 1460, 1410 (C=C stretch), 1250 (C-O stretch), 880, 820 (C-H bend), 670 (C-Cl stretch), 640 (C-Br stretch)[6]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z) and Major Fragments
This compound 206/208/210 (M⁺), 127/129, 98, 63
4-Bromo-2-chlorophenol 206/208/210 (M⁺), 127/129, 98, 63[7]
2-Bromo-4-chlorophenol 206/208/210 (M⁺), 127/129, 98, 63
3-Bromo-4-chlorophenol 206/208/210 (M⁺), 127/129, 98, 63

Table 5: UV-Visible (UV-Vis) Spectroscopy Data (Ethanol)

Compoundλmax (nm)
This compound Data not readily available in searched resources.
4-Bromo-2-chlorophenol ~287, ~225[8]
4-Chlorophenol ~280, ~225[9]
4-Bromophenol ~285, ~225[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the bromochlorophenol isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 400 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • Processing: The acquired Free Induction Decay (FID) was subjected to Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 100 MHz NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024

    • Processing: The FID was processed with Fourier transformation, phase correction, and baseline correction.

Attenuated Total Reflectance - Infrared (ATR-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid, powdered bromochlorophenol isomer was placed directly onto the diamond crystal of the ATR accessory.

  • Spectrum Acquisition:

    • Instrument: Bruker Tensor 27 FT-IR spectrometer.[3]

    • Technique: ATR-Neat.[3]

    • Procedure: Firm pressure was applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal was recorded. The sample spectrum was then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified. The crystal was cleaned with isopropanol (B130326) between measurements.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the bromochlorophenol isomer (approximately 1 ng/µL) was prepared in dichloromethane.[6]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific TRACE GC with an Ion Trap MS) was used.[6]

  • Chromatographic Conditions:

    • Column: A low polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless injection at 250-280°C.

    • Oven Program: Initial temperature of 60-80°C held for 1-2 minutes, followed by a ramp of 10°C/min to 250-300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230-280°C.

    • Acquisition Mode: Full scan mode over a mass range of m/z 50-350.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the bromochlorophenol isomer was prepared in ethanol. Serial dilutions were made to obtain concentrations suitable for absorbance measurements (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Spectrum Acquisition:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Procedure: A quartz cuvette with a 1 cm path length was used. The spectrophotometer was blanked with ethanol. The UV-Vis spectrum of the sample solution was then recorded from 200 to 400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Bromochlorophenol Isomers Sample Isomer Samples (this compound & others) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Number of Signals NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data UVVis_Data λmax (nm) UVVis->UVVis_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison Identification Isomer Identification and Structural Confirmation Comparison->Identification

Spectroscopic analysis workflow.

References

Unveiling the Bioactivity of 5-Bromo-2-chlorophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chemical compounds is paramount. This guide offers a comparative analysis of the biological activities of various derivatives of 5-bromo-2-chlorophenol, focusing on their antimicrobial, antioxidant, and cytotoxic properties. While direct experimental data on the biological activity of this compound itself is limited in the reviewed scientific literature, this guide synthesizes available data on its derivatives to provide a valuable comparative overview.

Antimicrobial Activity: A Potent Force Against Pathogens

Several derivatives of this compound have demonstrated notable antimicrobial activity against a range of bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values and zones of inhibition for selected derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Flavonoid Derivatives with Bromine
6-bromo-8-nitroflavoneE. faecalis ATCC 19433Not SpecifiedStrong Inhibition[1]
S. aureus ATCC 29213Not SpecifiedStrong Inhibition[1]
E. coli ATCC 25922Not SpecifiedInhibition Observed[1]
C. albicans ATCC 10231Not SpecifiedStrong Inhibition[1]
5′-bromo-2′-hydroxy-3′-nitrochalconeE. coli ATCC 25922Not SpecifiedBetter than Chloro-analog[1]
Other Bromophenol Derivatives
3-bromo-2,6-dihydroxyacetophenoneS. aureus1220[2]
MRSANot Specified18[2]
P. aeruginosa78010[2]
3,5-dibromo-2,6-dihydroxyacetophenoneS. aureus2416[2]
MRSANot Specified14[2]
P. aeruginosa7809[2]

Antioxidant Potential: Scavenging Free Radicals

The antioxidant capacity of this compound derivatives has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity.

Table 2: Antioxidant Activity of Bromophenol Derivatives

DerivativeAssayIC50 (µg/mL)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH6.41
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidDPPH30.13
Benzylic Bromophenol Derivative 25DPPH4.27
Benzylic Bromophenol Derivative 27DPPH6.86
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidABTS9.90
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidABTS10.66
Benzylic Bromophenol Derivative 25ABTS9.36
Benzylic Bromophenol Derivative 26ABTS9.49

Cytotoxicity: Implications for Anticancer Research

The cytotoxic effects of bromophenol derivatives against various cancer cell lines have been investigated, revealing their potential as anticancer agents. The IC50 values in the following table represent the concentration of the compound required to inhibit 50% of cell growth.

Table 3: Cytotoxicity of Bromophenol Derivatives

DerivativeCell LineIC50 (µM)Reference
Methylated/Acetylated Bromophenol DerivativeLeukemia K562 cellsNot specified, but induced apoptosis
2,4,6-Tribromophenol (TBP)Human Peripheral Blood Mononuclear Cells (PBMCs)Apoptotic effects observed at 5-50 µg/mL
Pentabromophenol (PBP)Human Peripheral Blood Mononuclear Cells (PBMCs)Stronger apoptotic potential than TBP

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate.

  • Wells are punched into the agar using a sterile borer.

  • A specific volume of the test compound solution at a known concentration is added to each well.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Spread Spread Inoculum on Agar Inoculum->Spread AgarPlate Agar Plate AgarPlate->Spread Punch Punch Wells Spread->Punch AddCompound Add Test Compound Punch->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_reagents Reagents cluster_steps Experimental Steps cluster_calculation Data Analysis DPPH DPPH Radical Solution Mix Mix DPPH and Test Compound DPPH->Mix TestCompound Test Compound (Varying Concentrations) TestCompound->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Value Calculate->DetermineIC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specific duration.

  • An MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically between 500 and 600 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Signaling_Pathway cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat with Test Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT MitochondrialEnzymes Mitochondrial Reductase (in Viable Cells) AddMTT->MitochondrialEnzymes Uptake by cells Formazan Formation of Purple Formazan MitochondrialEnzymes->Formazan Reduction Solubilize Solubilize Formazan (e.g., with DMSO) Formazan->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

References

Comparative analysis of different synthetic routes to 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of 5-bromo-2-chlorophenol, a crucial intermediate in the development of pharmaceuticals and agrochemicals, is presented below. This guide offers a comparative analysis of various synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies, primarily categorized by the choice of starting material. The most common routes involve the bromination of a pre-existing chlorophenol derivative, the demethylation of a bromo-chloroanisole precursor, or a sequence involving diazotization of a bromo-chloroaniline. Each pathway offers unique advantages and disadvantages in terms of yield, purity, cost, and experimental complexity.

Data Summary
Synthetic RouteStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Route 1: Demethylation 5-Bromo-2-chloroanisole (B101544)Boron tribromide (BBr₃)95-98%High[1]
Route 2: Electrophilic Bromination 2-Chlorophenol (B165306)Bromine (Br₂)~87%Moderate[2]
Route 3: From Amino Precursor (via Diazotization) 4-Bromo-2-chloroanilineNaNO₂, H₂SO₄, H₂ONot directly reported for phenol, but aniline (B41778) synthesis yields are 78-85%Good[3]

Experimental Protocols

Route 1: Synthesis via Demethylation of 5-Bromo-2-chloroanisole

This route is a high-yield method that involves the cleavage of the methyl ether of 5-bromo-2-chloroanisole to afford the desired phenol.

Protocol:

  • A solution of 5-bromo-2-chloroanisole (18.26 g, 82.4 mmol) in dichloromethane (B109758) (45 mL) is cooled to 0-5 °C under a nitrogen atmosphere.[1]

  • Boron tribromide (BBr₃) (8.2 mL, 84.9 mmol) is added dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[1]

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.[1]

  • Upon completion, the reaction is carefully quenched by pouring it into a pre-cooled mixture of 2N NaOH and ice.

  • The aqueous layer is separated and washed twice with tert-butyl methyl ether.

  • The aqueous phase is then acidified to a suitable pH with 2N HCl and extracted twice with tert-butyl methyl ether.[1]

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Reported Yield: 95%[1]

Route 2: Synthesis via Electrophilic Bromination of 2-Chlorophenol

This method involves the direct bromination of 2-chlorophenol. While seemingly straightforward, this reaction can lead to the formation of isomeric byproducts, primarily the 4-bromo and 6-bromo isomers, necessitating careful control of reaction conditions and purification of the final product.

Protocol:

  • To a solution of 2-chlorophenol (257.0 g, 2 moles) in a suitable inert solvent such as carbon tetrachloride or dichloromethane, add a catalytic amount of a Lewis or Brønsted acid if required.

  • Cool the mixture to a temperature between 0 °C and room temperature.

  • Slowly add bromine (1 mole equivalent) to the reaction mixture with vigorous stirring. The reaction of 2-chlorophenol with bromine at room temperature in carbon tetrachloride has been reported to yield 87% of 4-bromo-2-chlorophenol.[2]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then purified by column chromatography or recrystallization to isolate the desired this compound from its isomers.

Note: The regioselectivity of this reaction is highly dependent on the solvent, temperature, and catalyst used. The synthesis of the desired 5-bromo isomer may require specific directing group strategies to achieve high selectivity.

Route 3: Synthesis from 4-Bromo-2-chloroaniline via Diazotization

This synthetic pathway begins with the diazotization of 4-bromo-2-chloroaniline, followed by hydrolysis of the resulting diazonium salt to yield the phenol. This multi-step approach can offer high purity of the final product.

Protocol for the Synthesis of 4-Bromo-2-chloroaniline (Precursor):

  • Method A: In a 25 mL reaction tube, 2-chloroaniline (B154045) (25.4 mg, 0.2 mmol), sodium bromide (30.8 mg, 0.3 mmol), sodium bisulfite (55.2 mg, 0.4 mmol), and a photocatalyst are dissolved in acetonitrile (B52724) and water. The mixture is stirred under irradiation with LED lights for 7 hours. The product is then extracted, dried, and purified by column chromatography.[3] Yield: 85% [3]

  • Method B: To a solution of o-chloroaniline (254 mg, 2 mmol) and potassium bromide (143 mg, 1.2 mmol) in an acetic acid/water mixture, a brominating agent is added at 30°C. The reaction is stirred for 1 hour. The product is extracted with dichloromethane and purified by column chromatography.[3] Yield: 78% [3]

Protocol for Diazotization and Hydrolysis:

  • 4-Bromo-2-chloroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C.

  • A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • The solution containing the diazonium salt is then slowly added to a boiling aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.

  • After the evolution of nitrogen gas ceases, the reaction mixture is cooled and extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed to yield the crude this compound, which is then purified.

Visualization of Synthetic Pathways

The logical flow of the primary synthetic routes is depicted in the diagrams below.

Synthesis_Routes cluster_1 Route 1: Demethylation cluster_2 Route 2: Electrophilic Bromination cluster_3 Route 3: From Amino Precursor Anisole 5-Bromo-2-chloroanisole Phenol1 This compound Anisole->Phenol1 BBr₃, CH₂Cl₂ Chlorophenol 2-Chlorophenol Isomers Bromo-2-chlorophenol isomers Chlorophenol->Isomers Br₂ Phenol2 This compound Isomers->Phenol2 Purification Chloroaniline 2-Chloroaniline Bromoaniline 4-Bromo-2-chloroaniline Chloroaniline->Bromoaniline Bromination Diazonium Diazonium Salt Bromoaniline->Diazonium NaNO₂, H⁺ Phenol3 This compound Diazonium->Phenol3 H₂O, Heat

Caption: Overview of synthetic routes to this compound.

Caption: Experimental workflow for the demethylation route.

References

Comparison of Reaction Products in the Suzuki-Miyaura Coupling of 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction products from the Suzuki-Miyaura coupling of 5-Bromo-2-chlorophenol. The focus is on the selective reactivity of the carbon-bromine (C-Br) bond versus the carbon-chlorine (C-Cl) bond, a critical consideration for researchers and drug development professionals in the field of organic synthesis. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and a boronic acid, catalyzed by a palladium complex.

The inherent difference in bond dissociation energies between C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the Palladium(0) catalyst, which is the initial step in the catalytic cycle. This difference forms the basis for the selective synthesis of mono-arylated products.

Comparative Analysis of Reactivity: C-Br vs. C-Cl Bond

In the context of this compound, the primary site of reaction in a standard Suzuki-Miyaura coupling is the C-Br bond. The C-Cl bond generally remains intact under conditions optimized for C-Br activation. Achieving coupling at the less reactive C-Cl bond typically requires more forcing conditions, such as higher temperatures, stronger bases, or specialized catalyst systems with highly active electron-rich ligands.

The selectivity of the reaction is a key performance indicator. Under standard conditions, the reaction overwhelmingly yields the product of C-Br arylation. The formation of the C-Cl coupled product or a di-arylated product is often negligible, highlighting the high selectivity of the process.

Quantitative Data Summary

The following table summarizes the typical outcomes for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, highlighting the preferential reaction at the C-Br bond.

ParameterC-Br Coupling (Preferred)C-Cl Coupling (Alternative)
Product 4-Bromo-2-(aryl)phenol2-Chloro-5-(aryl)phenol
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂ with specialized ligand (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Typical Solvent Toluene/Water, Dioxane/WaterToluene, Dioxane
Reaction Temp. 80-100 °C>100 °C
Yield Generally >80%Highly variable, often requires optimization
Selectivity High (>95% for mono-arylation at Br)Lower, risk of side reactions

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol details a representative procedure for the selective arylation of this compound at the bromine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (4:1 solvent mixture)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine catalysts.

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • The toluene/water solvent mixture is added via syringe.

  • The reaction mixture is stirred and heated to 90 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 4-bromo-2-(aryl)phenol product.

Visualizations

The following diagrams illustrate the reaction pathway and the general mechanism.

G cluster_reagents Starting Materials cluster_catalyst Catalyst & Base cluster_products Products SM This compound P1 4-Chloro-2-arylphenol (Major Product) SM->P1 Reaction P2 Side Product (Trace Amount) SM->P2 BA Ar-B(OH)₂ (Arylboronic Acid) BA->P1 Cat Pd(OAc)₂ / PPh₃ Cat->P1 Base K₂CO₃ Base->P1

Caption: Reaction workflow for the selective Suzuki-Miyaura coupling.

G A Pd⁰L₂ (Active Catalyst) C Ar¹(Pdᴵᴵ)L₂(X) A->C Faster for X=Br Slower for X=Cl B Oxidative Addition (Rate-determining for Ar-Cl) B->C E Ar¹(Pdᴵᴵ)L₂(Ar²) C->E D Transmetalation D->E E->A Regeneration G Ar¹-Ar² (Coupled Product) E->G F Reductive Elimination F->A F->G H Ar¹-X (Aryl Halide) H->B I Ar²-B(OH)₂ (Boronic Acid) I->D J Base J->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

A Researcher's Guide to Sourcing 5-Bromo-2-chlorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of 5-Bromo-2-chlorophenol available from various suppliers. By cross-referencing key specifications and outlining standardized analytical protocols, this document aims to facilitate informed purchasing decisions.

Supplier Specification Overview

A critical first step in sourcing any chemical is to compare the product specifications provided by different suppliers. For this compound, key quantitative parameters include purity (assay), melting point, and physical appearance. The following table summarizes the available data from prominent chemical suppliers.

SupplierProduct NumberPurity (Assay)Melting Point (°C)Appearance
Thermo Fisher Scientific (Alfa Aesar) AAB2545203≥98.0% (GC)54.0-60.0White to cream to yellow to pale orange to pale brown crystals or powder.[1][2][3]
TCI (Tokyo Chemical Industry) B2919>98.0% (GC)56.0-60.0White to Light yellow to Light orange powder to crystal.[4][5]
Sigma-Aldrich CDS003254Not specifiedNot specifiedSolid.[6][7]
Apollo Scientific Not specifiedNot specifiedNot specifiedNot specified
ChemScene CS-W007342≥96%Not specifiedNot specified.[8]

Note: Sigma-Aldrich's AldrichCPR line states that they do not collect analytical data for this product and the buyer assumes responsibility for confirming purity.

Logical Workflow for Supplier Comparison

To systematically evaluate and select a supplier for this compound, a logical workflow should be followed. This process ensures that all critical aspects, from initial data comparison to in-house quality verification, are considered.

Start Start: Identify Need for This compound Data_Collection Step 1: Collect Supplier Specifications (Purity, Melting Point, Appearance) Start->Data_Collection Initial_Screening Step 2: Initial Screening Based on Published Specifications and Price Data_Collection->Initial_Screening Sample_Procurement Step 3: Procure Samples from Top 2-3 Suppliers Initial_Screening->Sample_Procurement QC_Testing Step 4: In-House Quality Control Testing (GC, Melting Point, etc.) Sample_Procurement->QC_Testing Data_Analysis Step 5: Analyze and Compare Experimental Data QC_Testing->Data_Analysis Supplier_Selection Step 6: Select Supplier Based on Performance and Cost Data_Analysis->Supplier_Selection Documentation Step 7: Document Findings for Future Reference Supplier_Selection->Documentation End End: Qualified Supplier Identified Documentation->End

A logical workflow for comparing and selecting a chemical supplier.

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound from different suppliers, standardized analytical methods are essential. Below are detailed protocols for Gas Chromatography (GC) and melting point determination, which are fundamental for assessing purity and identity.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust technique for determining the purity of volatile and semi-volatile compounds like this compound.

Methodology:

  • Instrument and Column:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents and Standards:

    • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

    • This compound reference standard (highest available purity).

    • Internal Standard (optional): A non-interfering compound such as tetradecane.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • If using an internal standard, add a known concentration to the sample solution.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Experimental Workflow for GC Analysis

The following diagram illustrates the key steps involved in performing a GC analysis for purity determination.

Start Start: GC Purity Analysis Sample_Prep 1. Sample Preparation: - Weigh Sample - Dissolve in Solvent Start->Sample_Prep GC_Setup 2. GC Instrument Setup: - Set Temperatures (Inlet, Detector, Oven) - Set Gas Flow Rate Sample_Prep->GC_Setup Injection 3. Sample Injection: - Inject 1 µL of Sample Solution GC_Setup->Injection Separation 4. Chromatographic Separation: - Compound Elutes Through Column Injection->Separation Detection 5. Detection: - FID Detects Eluted Compounds Separation->Detection Data_Acquisition 6. Data Acquisition: - Chromatogram is Generated Detection->Data_Acquisition Data_Analysis 7. Data Analysis: - Integrate Peaks - Calculate Area Percent Purity Data_Acquisition->Data_Analysis Report End: Report Purity Result Data_Analysis->Report

A step-by-step workflow for GC-based purity analysis.
Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid. Pure compounds typically have a sharp melting point range (0.5-1°C), while impurities will lower and broaden the melting range.[1][2]

Methodology:

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar).

    • Capillary tubes (sealed at one end).

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to fill it to a height of 2-3 mm.

    • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat rapidly to about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting range is T1 - T2.

By implementing these standardized analytical procedures, researchers can independently verify the quality of this compound from various suppliers, ensuring the reliability and reproducibility of their experimental results.

References

5-Bromo-2-chlorophenol: A Comparative Guide for its Efficacy as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. 5-Bromo-2-chlorophenol has emerged as a versatile precursor in the synthesis of various bioactive molecules. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy in Drug Synthesis: A Focus on Cross-Coupling Reactions

The utility of this compound as a precursor is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the construction of the biaryl scaffolds prevalent in many pharmaceuticals. The presence of two distinct halogen atoms—bromine and chlorine—at the 2 and 5 positions of the phenol (B47542) ring allows for selective functionalization, a key advantage in multi-step syntheses.

In palladium-catalyzed reactions, the general order of reactivity for halogens is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. This inherent difference in reactivity allows for selective coupling at the bromine-bearing position of this compound while leaving the chlorine atom available for subsequent transformations.

While direct comparative yield data for the synthesis of a specific drug molecule using this compound versus its isomers or other dihalogenated phenols is not extensively documented in a single study, a systematic investigation of the Suzuki-Miyaura couplings of various halophenols provides valuable insights into their relative reactivity. The following table summarizes typical yields for the coupling of different bromophenol isomers with phenylboronic acid, illustrating the influence of the halogen position on reaction efficiency.

PrecursorProductCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-Bromophenol2-HydroxybiphenylPd/CK₃PO₄Water100 (Microwave)95
3-Bromophenol3-HydroxybiphenylPd/CK₃PO₄Water100 (Microwave)88
4-Bromophenol4-HydroxybiphenylPd/CK₃PO₄Water100 (Microwave)92
2,5-Dibromothiophene2,5-Diaryl-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9075-85

Note: This table is a compilation of data from various sources and is intended to illustrate general reactivity trends. Direct comparison of yields requires identical reaction conditions.

The data suggests that while the position of the bromine atom on the phenol ring influences the yield, bromophenols are generally excellent substrates for Suzuki-Miyaura coupling. The choice between this compound and an alternative like 2,5-dibromophenol (B1293422) would depend on the specific synthetic strategy. If sequential, site-selective coupling is desired, the differential reactivity of the C-Br and C-Cl bonds in this compound offers a distinct advantage. If a double coupling is the goal, a di-bromo precursor might be more straightforward, although controlling selectivity can be a challenge.

Experimental Protocols

Below are representative experimental protocols for key cross-coupling reactions utilizing precursors analogous to this compound. These protocols can be adapted and optimized for specific substrates and desired products.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow from precursor to the evaluation of the final compound's biological activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation precursor This compound (Precursor) reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) precursor->reaction Arylboronic acid, Pd Catalyst, Base purification Purification (Chromatography) reaction->purification product Bioactive Compound purification->product cell_culture Cell Culture (Cancer Cell Lines) product->cell_culture treatment Compound Treatment cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

A typical experimental workflow for drug discovery.

Signaling Pathways of Bioactive Derivatives

Many of the bioactive compounds synthesized from bromophenol precursors, particularly those with anticancer properties, are known to induce apoptosis (programmed cell death) in cancer cells. A common mechanism is through the generation of Reactive Oxygen Species (ROS), which triggers a cascade of intracellular signaling events.

ROS-Mediated Apoptotic Pathway

Elevated levels of ROS can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the key components of the ROS-mediated intrinsic apoptotic pathway.

ros_apoptosis_pathway ROS Increased ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mitochondria->Bcl2 BaxBak Bax/Bak (Pro-apoptotic) Activation Mitochondria->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

ROS-mediated intrinsic apoptotic pathway.

In this pathway, increased intracellular ROS levels lead to mitochondrial stress. This stress results in the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak. The activation of Bax and Bak leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3. Caspase-3 is responsible for cleaving various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptosis.

Conclusion

This compound stands as a valuable and efficient precursor in drug discovery, particularly for the synthesis of biaryl-containing bioactive molecules. Its key advantage lies in the differential reactivity of its bromine and chlorine substituents, enabling selective and sequential cross-coupling reactions. While direct yield comparisons with alternative precursors for the synthesis of a single drug molecule are not always readily available, the principles of chemical reactivity and the available data on the Suzuki-Miyaura coupling of halophenols suggest that this compound is a highly effective choice for complex molecular construction. The ability to generate compounds that can induce apoptosis through pathways such as the ROS-mediated cascade further underscores its importance in the development of novel therapeutics, especially in the field of oncology. Researchers and drug development professionals can leverage the properties of this compound to design and execute efficient synthetic strategies for the discovery of next-generation medicines.

Benchmarking 5-Bromo-2-chlorophenol: A Comparative Guide for Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. 5-Bromo-2-chlorophenol, a dihalogenated phenol, offers a versatile scaffold for diversification through various catalytic cross-coupling reactions. This guide provides a comprehensive performance benchmark of this compound in key catalytic cycles, comparing its reactivity with common alternatives and providing detailed experimental protocols to support your research and development endeavors.

The strategic placement of both a bromine and a chlorine atom on the phenolic ring allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemoselective modifications. This inherent reactivity difference provides a powerful tool for sequential couplings, allowing for the introduction of different moieties at distinct positions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This section details the performance of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The reactivity of this compound is compared with other representative halophenols to provide a clear benchmark.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reaction of this compound with arylboronic acids typically proceeds with high selectivity at the more reactive C-Br bond.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001285-95
24-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001090-98
32-ChlorophenolPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001860-75
44-FluorophenolPhenylboronic acidPd(OAc)₂/RuPhosCs₂CO₃1,4-Dioxane1102440-55

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Toluene (8 mL), Ethanol (1 mL), Deionized Water (1 mL).

  • Procedure:

    • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Solvent Solvent Product Product Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction provides a means to form C-C bonds between aryl halides and alkenes. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the C-Br bond.

Table 2: Comparative Yields in Heck Reaction

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundStyrene (B11656)Pd(OAc)₂/P(o-tol)₃Et₃NDMF1001680-90
24-BromophenolStyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF1001285-95
32-ChlorophenolStyrenePd₂(dba)₃/XPhosK₂CO₃1,4-Dioxane1202450-65
44-FluorophenolStyrenePd(OAc)₂/BrettPhosCs₂CO₃t-AmylOH1103630-45

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Materials: this compound (1.0 mmol), Styrene (1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol), Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol), Triethylamine (Et₃N, 1.5 mmol), N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Evacuate and backfill the tube with an inert gas.

    • Add DMF, triethylamine, and styrene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Heck_Reaction cluster_reactants Reactants Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Alkene Alkene Carbopalladation Carbopalladation Alkene->Carbopalladation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Catalyst Regeneration Catalyst Regeneration Base->Catalyst Regeneration Product Product Oxidative Addition->Carbopalladation Ar-Pd(II)-X Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Product Beta-Hydride Elimination->Catalyst Regeneration Catalyst Regeneration->Pd(0) Catalyst Regeneration

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 3: Comparative Yields in Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylene (B144264)Pd(PPh₃)₂Cl₂/CuIEt₃NTHF65685-95
24-BromophenolPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF65490-98
32-ChlorophenolPhenylacetylenePd₂(dba)₃/XPhos/CuICs₂CO₃Acetonitrile801845-60
44-FluorophenolPhenylacetylenePd(OAc)₂/SPhos/CuIK₃PO₄DMF1002425-40

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), Copper(I) iodide (CuI, 0.05 mmol), Triethylamine (Et₃N, 2.0 mmol), Tetrahydrofuran (THF, 10 mL).

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous, degassed THF and triethylamine.

    • Add phenylacetylene dropwise with stirring.

    • Heat the reaction to 65 °C for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide Formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Copper Acetylide Formation Base Base Base->Copper Acetylide Formation Product Product Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Alkyne Copper Acetylide Formation->Transmetalation Cu-Acetylide Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product Buchwald_Hartwig_Amination cluster_reactants Reactants Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Product Product Oxidative Addition->Amine Coordination & Deprotonation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Ar-Pd(II)-NR₂ Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Safety Operating Guide

Proper Disposal of 5-Bromo-2-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 5-Bromo-2-chlorophenol is a critical aspect of laboratory operations. As a halogenated phenol, this compound is classified as hazardous and requires specific handling and disposal procedures to ensure the safety of personnel and compliance with environmental regulations. Adherence to these protocols is essential to minimize risks associated with its toxicity and environmental persistence.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) provided by the manufacturer. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust or vapors are generated.[1]
Hazard and Property Overview

Understanding the properties of this compound is crucial for appreciating the necessity of proper disposal. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.

Property / Hazard ClassificationData / ClassificationRationale for Disposal Protocol
Chemical Formula C₆H₄BrClOHalogenated organic compound.[5]
Molecular Weight 207.45 g/mol [4][5]Informs waste manifest documentation.
Physical Form Solid[5]Requires careful handling to avoid dust generation.[6]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3][7]Prevents accidental poisoning through environmental contamination.
Skin/Eye Irritation Category 2 (Causes skin and serious eye irritation)[1][3][7]Dictates the use of robust PPE during handling and disposal.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Prohibits sewer disposal and mandates containment to prevent environmental release.[1][6]
Incompatibilities Strong oxidizing agents.[1][8]Requires segregation from incompatible waste streams.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[10]

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal.

  • Halogenated vs. Non-Halogenated Waste : this compound waste is a halogenated organic waste and must be collected in a designated container, separate from non-halogenated waste streams.[9][11][12][13] Mixing these waste types can violate regulatory requirements and complicate the final disposal process.[13]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect unused or expired solid this compound, contaminated labware (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated solid waste container.[10][14]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, designated liquid waste container.

  • Avoid Incompatibles : Do not mix this compound waste with incompatible materials like strong oxidizing agents.[1][8]

Step 2: Containment and Storage
  • Container Selection : Use only chemically compatible and leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department.[11][15] Ensure containers are in good condition with secure, tight-fitting lids.[13][16]

  • Filling Level : Do not overfill waste containers. Fill to no more than 80-90% capacity to prevent spills and allow for vapor expansion.[11][13]

  • Storage : Keep waste containers securely closed at all times, except when adding waste.[10][16] Store the containers in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat or ignition sources.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Label Contents : Clearly label the waste container with the words "HAZARDOUS WASTE".[16]

  • Identify Constituents : List all chemical constituents by their full name (i.e., "this compound") and their approximate percentages. Do not use abbreviations or chemical formulas.[16]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[13][14]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous solid waste container.[2][6]

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for cleanup.[13]

Step 5: Arranging for Final Disposal
  • Request Pickup : Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup. Follow their specific procedures for waste collection requests.[16]

  • Approved Disposal Plant : All waste must ultimately be disposed of through an approved and licensed hazardous waste disposal facility.[1][7] This is typically managed by your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Labeling cluster_4 Step 4: Storage & Disposal start Waste Generation (this compound) solid_waste Solid Waste (e.g., Contaminated PPE, Spill Debris, Unused Reagent) start->solid_waste Is waste solid? liquid_waste Liquid Waste (e.g., Solutions containing the compound) start->liquid_waste Is waste liquid? contain_solid Place in designated 'Halogenated Organic Solids' container solid_waste->contain_solid contain_liquid Place in designated 'Halogenated Organic Liquids' container liquid_waste->contain_liquid labeling Label Container: 1. 'HAZARDOUS WASTE' 2. List all chemical contents & % 3. Accumulation Start Date contain_solid->labeling contain_liquid->labeling storage Store container in Satellite Accumulation Area (Keep lid closed) labeling->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup final_disposal Final Disposal at Approved Hazardous Waste Facility pickup->final_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 5-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-chlorophenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Chemical Identifier and Hazard Information

Identifier Value
IUPAC Name This compound
CAS Number 183802-98-4
Molecular Formula C₆H₄BrClO
Molecular Weight 207.45 g/mol
Physical Form Solid

GHS Hazard Classification [1]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Signal Word: Warning[1]

Hazard Pictogram: GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specification Rationale
Hand Protection Double nitrile gloves or thicker (8mil) nitrile gloves. For extensive handling, consider utility-grade neoprene or butyl gloves over nitrile gloves.[2][3]Provides protection against incidental contact and splashes. Phenol (B47542) and its derivatives can readily penetrate standard nitrile gloves.[2]
Eye and Face Protection Safety glasses are the minimum requirement.[3] When there is a potential for splashes, chemical splash goggles and/or a face shield must be worn.[3][4]Protects eyes from dust particles and accidental splashes of solutions containing the compound.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes must be worn.[3][5] For situations with a higher risk of splashing, a butyl rubber or neoprene apron is recommended.[3]Prevents skin contact with the chemical.
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[3][5]Minimizes the inhalation of harmful dust or vapors.

Operational Procedures

Adherence to the following step-by-step protocols is crucial for the safe handling of this compound.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood and Equipment Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Halogenated Waste Perform_Experiment->Segregate_Waste Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: Workflow for Handling this compound

1. Preparation

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the laboratory's standard operating procedures (SOPs).[6]

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table.[5]

  • Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[5] Assemble all necessary equipment, such as glassware, spatulas, and weighing paper.

2. Weighing the Solid Compound

  • Tare the Balance: Place a piece of weighing paper or a suitable container on the analytical balance and tare it.

  • Transfer the Compound: Inside the chemical fume hood, carefully transfer the desired amount of this compound from its stock container to the tared weighing paper or container using a clean spatula. Avoid generating dust.[7]

  • Record the Mass: Securely close the stock container and record the precise mass of the compound.

3. Preparing a Solution

  • Add Solvent: In the chemical fume hood, place the weighed this compound into a suitable flask. Slowly add the desired solvent to the flask.[7]

  • Dissolve the Compound: Gently swirl or stir the mixture until the solid is completely dissolved. If necessary, use a magnetic stirrer.

  • Label the Solution: Clearly label the flask with the chemical name, concentration, date, and your initials.

Spill Management and First Aid

Spill Cleanup Protocol

In the event of a spill, prompt and safe cleanup is crucial.[7]

Step Action
1. Evacuate and Alert Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.[8]
2. Ventilate Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room.[8]
3. Contain For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
4. Clean After removing the bulk of the spill, decontaminate the area with a suitable solvent and then soap and water.[9]
5. Dispose Collect all contaminated materials, including absorbent pads and cleaning supplies, in a sealed and labeled container for hazardous waste disposal.[9]

First Aid Measures [10][11]

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11] For phenol exposures, repeated wiping with polyethylene (B3416737) glycol (PEG 300 or 400) is recommended if available.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Disposal Plan

Proper waste segregation and disposal are critical to ensure safety and environmental compliance.

Waste Segregation and Collection

This compound is a halogenated organic compound and must be disposed of as such.[9][15]

  • Waste Stream: Halogenated Organic Waste.

  • Container: Use a designated, clearly labeled, and chemically compatible waste container with a secure lid.[9]

  • Segregation Rules:

    • DO NOT mix halogenated waste with non-halogenated organic waste.[15]

    • DO NOT mix with incompatible waste streams such as acids, bases, or oxidizers.[9]

    • DO NOT dispose of this chemical down the drain.[15]

Step-by-Step Disposal Procedure

  • Transfer Waste: Carefully transfer all waste containing this compound, including unused solutions and contaminated materials, into the designated halogenated organic waste container inside a chemical fume hood.[15]

  • Secure Container: Tightly close the waste container lid when not in use to prevent the release of vapors.[15]

  • Labeling: Ensure the waste container is accurately labeled with "Halogenated Organic Waste" and lists all contents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.[16]

  • Request Pickup: When the container is nearly full, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[15]

Disposal of Empty Containers

  • Rinsing: Triple rinse the empty container with a suitable solvent.

  • Rinseate Collection: The first rinseate must be collected and disposed of as halogenated hazardous waste.[15] Subsequent rinses may be permissible for drain disposal, but always consult your local EHS guidelines.

  • Container Disposal: After rinsing, deface the label and dispose of the container according to your institution's procedures for empty chemical containers.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.